Sulfosuccinimidyl Linoleate Sodium
Description
BenchChem offers high-quality Sulfosuccinimidyl Linoleate Sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfosuccinimidyl Linoleate Sodium including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₂H₃₄NNaO₇S |
|---|---|
Molecular Weight |
479.56 |
Synonyms |
2,5-Dioxo-1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(Z,Z)-2,5-Dioxo-1-[(1-oxo-9,12-octadecadienyl)oxy]-3-pyrrolidinesulfonic Acid Sodium; Llnoleic acid N-Hydroxysulfosuccinamide ester sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
Precision in Lipid Modification: The Stoichiometry of Sulfosuccinimidyl Linoleate Sodium
The following technical guide is structured to provide rigorous stoichiometric precision for Sulfosuccinimidyl Linoleate Sodium .
Executive Summary
The conjugation of linoleic acid (C18:2) to proteins via Sulfosuccinimidyl Linoleate Sodium (Sulfo-NHS-Linoleate) is a critical workflow in the development of albumin-binding therapeutics and membrane-anchored proteins.[1] Unlike standard PEGylation or fluorescent labeling, this reaction involves an amphiphilic crosslinker that forms micelles in aqueous solution.[2]
The Critical Failure Point: Researchers often use the generic molecular weight (MW) of the free acid or the anhydrous salt, ignoring hydration states or counter-ion variations between vendors.[2] This leads to stoichiometric errors of 10–15% , resulting in either precipitation (over-acylation) or poor yield (under-acylation).[1][2]
This guide establishes the Theoretical Baseline MW , the Correction Factors for experimental planning, and a Self-Validating Protocol to ensure reproducibility.
The Molecule: Structural Deconstruction & Molecular Weight
To calculate stoichiometry accurately, we must first derive the exact molecular weight of the active species.[2]
Theoretical MW Calculation
Sulfosuccinimidyl Linoleate Sodium is the ester formed by the condensation of Linoleic Acid and N-hydroxysulfosuccinimide (Sulfo-NHS) sodium salt .[1]
-
Linoleic Acid (C18:2):
(MW: 280.45 g/mol )[2] -
Sulfo-NHS Sodium:
(MW: 217.13 g/mol )[1][2] -
Reaction:
-
Water Loss:
(MW: 18.02 g/mol )[2]
The Calculation:
The "Vendor Trap": Hydration and Salt Forms
While 479.56 g/mol is the anhydrous sodium salt MW, commercial reagents are rarely anhydrous.[2] They are often hygroscopic.[2]
-
Common Variance: Vendors may supply the reagent as a hemihydrate or monohydrate.[2]
-
Analogous Reference: The closely related Sulfosuccinimidyl Oleate Sodium (C18:1) has a MW of 481.58 g/mol .[2][3] Linoleate differs by only two protons (
Da), confirming the ~479.56 Da baseline.[2]
Table 1: Molecular Weight Reference Table
| Component | Chemical Formula | MW ( g/mol ) | Notes |
| Sulfo-NHS-Linoleate (Na) | C22H34NNaO7S | 479.56 | Use for Molar Calculations |
| Sulfo-NHS-Oleate (Na) | C22H36NNaO7S | 481.58 | Common analog (Do not confuse) |
| Linoleic Acid | C18H32O2 | 280.45 | Precursor |
| Sulfo-NHS Leaving Group | C4H4NNaO6S | 217.13 | Released upon hydrolysis |
Stoichiometry & Calculations
The Stoichiometry Formula
Do not rely on simple mass ratios. Use the following equation to determine the mass of crosslinker required:
[2]Where:
-
MW Linker: 479.56 (or value from specific CoA).[2]
-
Excess: Molar fold excess (typically 3–10x for lipid conjugation).[2]
Adjusting for Amphiphilicity (The "Micelle Factor")
Unlike soluble crosslinkers, Sulfo-NHS-Linoleate behaves like a detergent.[1][2]
-
Below CMC (Critical Micelle Concentration): Monomers are available for fast reaction.[2]
-
Above CMC: Reagents form micelles, shielding the active ester from the protein surface.[2]
-
Correction: If your reaction concentration is high (>1 mM), the effective concentration of the crosslinker drops.[2] You may need to increase the Excess factor to 10–20x to drive the reaction to completion.[2]
Visualizing the Pathway
The following diagram illustrates the reaction mechanism and the competitive hydrolysis pathway that necessitates careful stoichiometry.
Caption: Reaction pathway showing the competition between successful protein acylation (green) and hydrolysis (red).[1][2] High pH accelerates both.[2]
Experimental Protocol: Self-Validating Workflow
This protocol includes "Checkpoints" to validate the integrity of the reagent before wasting valuable protein.
Phase 1: Reagent Preparation (Critical)[2]
-
Solvent Choice: Dissolve Sulfo-NHS-Linoleate in dry DMSO or DMF first.[1][2] Do not dissolve directly in buffer.[2] The ester hydrolyzes in minutes in water.[2]
-
Target Stock Conc: 10–50 mM.[2]
-
-
Checkpoint 1 (Bubble Test): Add 1 µL of stock to 100 µL of 1M Sodium Bicarbonate (pH 8.5). It should not precipitate immediately. If it turns cloudy instantly, your stock may already be hydrolyzed (free fatty acid is less soluble).[2]
Phase 2: Conjugation[1][2]
-
Buffer: PBS or HEPES, pH 7.2–7.5. Avoid primary amines (Tris, Glycine).[2]
-
Mixing: Slowly add the DMSO stock to the protein solution while vortexing. Final DMSO content should be <10%.[2]
-
Incubation: 1 hour at Room Temperature or 4°C overnight.
-
Note: Lipid modifications often require longer times than simple PEGylation due to steric hindrance from the lipid tail.[2]
-
Phase 3: Purification & Validation[1][2]
-
Removal: Unreacted Linoleate forms micelles that are hard to dialyze.[2] Use Zeba Spin Columns or Size Exclusion Chromatography (SEC) .[2]
-
Checkpoint 2 (TNBS Assay): Measure free amines before and after reaction.
Troubleshooting & "Gotchas"
| Symptom | Probable Cause | Solution |
| Protein Precipitates | Over-modification (Hydrophobic collapse) | Reduce molar excess; add 0.1% Tween-20 to buffer.[1] |
| No Reaction | Hydrolysis of NHS ester | Ensure DMSO is anhydrous; Check pH (must be > 7.0).[2] |
| Low Yield | Micelle shielding | Add organic co-solvent (e.g., 10% Ethanol) if protein tolerates it.[2] |
References
-
Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd Edition). Academic Press.[2] (The definitive guide on NHS-ester chemistry and lipid conjugation). [2]
-
Kuda, O., et al. (2013).[2] Sulfo-N-succinimidyl oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164.[1][4] Journal of Biological Chemistry, 288(22), 15547-15555.[1][2] (Key protocol for handling Sulfosuccinimidyl fatty acid esters).
-
Harmon, A. M., et al. (1991).[2] Labeling of adipocyte membranes by sulfo-N-succinimidyl derivatives of long-chain fatty acids.[1][5] Journal of Membrane Biology, 121(3), 261-268.[1][2] (Foundational work on Sulfo-NHS-Lipid synthesis and stoichiometry).
-
Cayman Chemical. Sulfosuccinimidyl Oleate (Sodium Salt) Product Information. (Provides structural analogs and solubility data for calculation verification).
Sources
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Sulfosuccinimidyl oleate sodium | CAS 135661-44-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Sulfo-N-succinimidyl Oleate (SSO) Inhibits Fatty Acid Uptake and Signaling for Intracellular Calcium via Binding CD36 Lysine 164: SSO ALSO INHIBITS OXIDIZED LOW DENSITY LIPOPROTEIN UPTAKE BY MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling of adipocyte membranes by sulfo-N-succinimidyl derivatives of long-chain fatty acids: inhibition of fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism and Application of Amine-Reactive Sulfo-NHS-Linoleate
Executive Summary
This guide details the mechanistic principles and experimental protocols for the conjugation of Sulfosuccinimidyl Linoleate (Sulfo-NHS-Linoleate) to lysine residues on proteins and peptides. As a Senior Application Scientist, I have structured this document to move beyond basic recipe-following. We will explore the competing kinetics of aminolysis versus hydrolysis, the biophysical implications of attaching a polyunsaturated C18:2 lipid tail to a hydrophilic protein surface, and the critical quality attributes (CQAs) necessary for reproducible bioconjugation.
Part 1: The Chemotype and Mechanistic Core
The Reagent Anatomy
Sulfo-NHS-Linoleate is a heterobifunctional reagent in practice, though chemically monofunctional. It possesses two distinct domains that dictate its behavior:
-
The Reactive Head (Sulfo-NHS Ester): A hydrophilic, negatively charged leaving group (N-hydroxysulfosuccinimide) that confers water solubility to the reagent prior to reaction.[1]
-
The Functional Tail (Linoleate): A hydrophobic, polyunsaturated fatty acid (C18:2, cis-9, cis-12). Upon conjugation, this tail converts a hydrophilic lysine residue into a hydrophobic anchor, capable of albumin binding or membrane insertion.
The Reaction Mechanism
The conjugation relies on Nucleophilic Acyl Substitution . The reaction is driven by the nucleophilic attack of the primary amine (Lysine
-
Step 1 (Attack): The unprotonated amine attacks the carbonyl carbon, forming a tetrahedral intermediate.[2]
-
Step 2 (Collapse): The intermediate collapses, reforming the carbonyl double bond and expelling the Sulfo-NHS group.
-
Step 3 (Result): A stable amide bond connects the linoleoyl group to the protein.
Critical Constraint - pH Dependence: The reaction requires the amine to be deprotonated (nucleophilic).
-
Lysine
: ~10.5. At physiological pH (7.4), most lysines are protonated ( ) and unreactive. -
N-Terminus
: ~8.9. More reactive at neutral pH. -
Hydrolysis: Water also attacks the ester.[2] As pH rises to deprotonate lysines, the rate of hydrolysis also increases.
-
The "Sweet Spot": We target pH 8.0 – 8.5 . This provides enough unprotonated lysine for reaction while maintaining a reagent half-life of minutes-to-hours, rather than seconds.
Visualization of the Pathway
Figure 1: Mechanistic pathway of Sulfo-NHS-Linoleate conjugation. Note the competitive hydrolysis pathway (dashed line) which acts as a sink for the reagent.
Part 2: Experimental Protocol
Pre-Experiment Planning (The "Why" behind the steps)
-
Solvent Choice: Although "Sulfo" implies water solubility, the linoleate tail is extremely hydrophobic. You must dissolve the reagent in dry organic solvent (DMSO or DMF) first.[1] Adding it directly to buffer often results in immediate micelle formation or precipitation, leading to poor labeling efficiency.
-
Oxidation Control: Linoleic acid has two double bonds. It is prone to lipid peroxidation. All buffers should be degassed, and the reaction should ideally occur in the dark or under inert gas (Argon) if long incubations are required.
-
Buffer Exclusion: Primary amine buffers (Tris, Glycine) are strictly forbidden during conjugation as they will scavenge the reagent.[1]
Step-by-Step Methodology
Materials:
-
Target Protein (1–5 mg/mL in reaction buffer).
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5. (Degassed).
-
Reagent Solvent: Anhydrous DMSO (stored over molecular sieves).
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Desalting Column: Zeba Spin or PD-10 (MWCO suitable for protein).
Protocol:
-
Buffer Exchange: Ensure protein is in Sodium Bicarbonate pH 8.5. If currently in PBS (pH 7.4), the reaction will be sluggish.[3] If in Tris, it will fail.
-
Scientist's Note: Use a rapid spin-column for exchange to minimize protein loss.
-
-
Reagent Preparation (Just-in-Time): Calculate a 10-20 molar excess of Sulfo-NHS-Linoleate over the protein. Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.
-
Critical: Do not prepare this stock in advance. NHS esters hydrolyze in seconds if the DMSO contains moisture.
-
-
Conjugation: Slowly add the DMSO-reagent solution to the protein sample while vortexing gently.
-
Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.
-
Observation: The solution may turn slightly cloudy due to the lipid tail; this is often acceptable if no gross precipitation occurs.
-
-
Incubation: Incubate for 1 hour at Room Temperature or 2 hours on ice .
-
Why Ice? Lower temperature slows hydrolysis more than it slows aminolysis, potentially improving efficiency for unstable proteins.
-
-
Quenching: Add Quenching Buffer (Tris) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Pass the reaction mixture through a desalting column equilibrated with your storage buffer (e.g., PBS).
-
Goal: Removes the free Sulfo-NHS leaving group and the hydrolyzed linoleic acid byproducts.
-
Workflow Visualization
Figure 2: Operational workflow for Sulfo-NHS-Linoleate conjugation. The separation of preparation and reaction phases is critical to minimize hydrolysis.
Part 3: Critical Quality Attributes & Troubleshooting
Data Summary: Reaction Variables
The following table summarizes how environmental variables impact the Mechanism (Aminolysis) vs. the Competition (Hydrolysis).
| Variable | Condition | Effect on Aminolysis (Conjugation) | Effect on Hydrolysis (Waste) | Senior Scientist Recommendation |
| pH | < 7.0 | Blocked (Amine protonated) | Slow | Avoid. Reaction will not proceed. |
| pH | 7.0 - 7.5 | Slow | Moderate | Use only if protein is unstable at high pH. Increase incubation time. |
| pH | 8.0 - 8.5 | Optimal | Fast | Target Range. Balance speed vs. waste. |
| pH | > 9.0 | Fast | Very Fast | Avoid. Reagent hydrolyzed before reacting. |
| Temp | 4°C | Slower | Much Slower | Recommended for labile proteins. |
| Solvent | Aqueous | N/A | Immediate | Never dissolve lipid-NHS esters in water first. |
Troubleshooting Matrix
Problem: Precipitation upon adding reagent.
-
Cause: The linoleate tail is hydrophobic; the protein concentration is too high, or the DMSO % is too low to solvate the transition.
-
Solution: Dilute the protein sample. Add the reagent more slowly. Ensure DMSO is at least 5% of the final volume (but below protein tolerance).
Problem: Low Degree of Labeling (DOL).
-
Cause 1 (Hydrolysis): Reagent was wet or buffer pH was too high (>9.0).
-
Cause 2 (Buffer Incompatibility): Tris or Glycine was present in the starting buffer.[1]
-
Solution: Use fresh anhydrous DMSO.[6] Dialyze protein thoroughly into Bicarbonate/PBS before starting.
Problem: Protein Aggregation post-reaction.
-
Cause: "Over-labeling." Attaching too many lipid tails turns the protein into a grease ball, causing hydrophobic collapse.
-
Solution: Reduce molar excess from 20x to 5x or 10x.
References
-
Hermanson, G. T. (2013).[7] Bioconjugate Techniques (3rd ed.).[7][8] Academic Press.
- The definitive text on NHS ester chemistry and reaction optimiz
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from ThermoFisher.com.
- Source for pH-dependent hydrolysis rates and buffer comp
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.
- Foundational paper on the practical applic
-
Lomant, A. J., & Fairbanks, G. (1976). Chemical probes of extended biological structures: synthesis and properties of the cleavable cross-linking reagent [35S]dithiobis(succinimidyl propionate). Journal of Molecular Biology, 104(1), 243-261.
- Establishes the kinetics of NHS esters with lysine residues.
Sources
- 1. covachem.com [covachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Bioconjugate techniques : Hermanson, Greg T : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioconjugate Techniques - Greg T. Hermanson - Google ブックス [books.google.co.jp]
- 8. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]
Technical Guide: Comparative Analysis of Sulfosuccinimidyl Linoleate vs. NHS-Linoleate
[1]
Executive Summary
This guide provides a technical analysis of the physicochemical and functional differences between Sulfosuccinimidyl Linoleate (Sulfo-NHS-Linoleate) and Standard NHS-Linoleate .[1] While both reagents facilitate the covalent attachment of linoleic acid (C18:2 cis-9,12) to primary amines via acylation, their solubility profiles, membrane permeability, and reaction kinetics differ fundamentally.[1]
The Core Distinction:
-
NHS-Linoleate: A hydrophobic reagent requiring organic co-solvents (DMSO/DMF).[1] It is membrane-permeable and ideal for total protein lipidation or peptide synthesis.[1]
-
Sulfo-NHS-Linoleate: An amphiphilic, water-soluble reagent (acting as a surfactant).[1] It is membrane-impermeable, making it the standard for cell-surface engineering and labeling fragile proteins intolerant to organic solvents.[1]
Part 1: Molecular Mechanics & Physicochemical Properties[1]
The functional divergence between these two reagents stems from the presence of a sulfonate group (
Chemical Structure and Solubility
The linoleic acid tail (C18:2) is highly hydrophobic and prone to oxidation.[1] The head group determines the reagent's interaction with the solvent.
| Feature | Standard NHS-Linoleate | Sulfo-NHS-Linoleate |
| Leaving Group | N-hydroxysuccinimide | N-hydroxysulfosuccinimide |
| Charge (pH 7) | Neutral | Negative ( |
| Water Solubility | Insoluble (Precipitates immediately) | Soluble (Forms Micelles > CMC) |
| Solvent Requirement | Anhydrous DMSO or DMF | Aqueous Buffer (PBS/HEPES) |
| Membrane Permeability | High (Passes through lipid bilayers) | Low (Membrane Impermeable) |
| Physical State in Rxn | Molecular dispersion (in solvent) | Micellar aggregate (in water) |
The "Detergent Effect" of Sulfo-NHS-Linoleate
Unlike small molecule Sulfo-NHS reagents (e.g., Sulfo-NHS-Biotin), Sulfo-NHS-Linoleate acts as a surfactant .[1] It possesses a charged head group and a long hydrophobic tail.[1]
-
Critical Micelle Concentration (CMC): In aqueous solution, Sulfo-NHS-Linoleate will self-assemble into micelles once the concentration exceeds its CMC (typically in the low mM range, similar to fatty acid salts).[1]
-
Implication: Reaction kinetics are not governed solely by diffusion but by the monomer-micelle equilibrium.[1] The reactive ester is presented on the surface of the micelle, which can sterically hinder reaction with buried amines on a target protein.
Hydrolysis Kinetics
Both reagents are susceptible to hydrolysis, competing with the acylation reaction.
-
NHS-Linoleate: More stable in anhydrous organic solvents.[1] Hydrolysis begins only upon dilution into the aqueous protein buffer.
-
Sulfo-NHS-Linoleate: Highly susceptible to hydrolysis in aqueous buffer.[1] Must be prepared immediately before use. The sulfonate group is electron-withdrawing, making the carbonyl carbon slightly more electrophilic and thus more reactive (and hydrolytically unstable) than the standard NHS ester.
Part 2: Visualization of Reaction Pathways
The following diagram illustrates the chemical divergence and decision logic for selecting the appropriate reagent.
Figure 1: Decision matrix based on solubility and membrane permeability properties.[1]
Part 3: Experimental Protocols
Protocol A: Standard NHS-Linoleate Conjugation
Best for: Peptides, robust proteins (BSA, HSA), and intracellular targets.[1]
Reagents:
-
NHS-Linoleate (dissolved in anhydrous DMSO).[1]
-
Protein Stock (5–10 mg/mL in PBS, pH 7.4).[1]
-
Critical: Buffer must be amine-free (No Tris, Glycine).[1]
Workflow:
-
Calculate Molar Excess: Typically 5–10x molar excess of NHS-Linoleate over protein.[1]
-
Solubilization: Dissolve NHS-Linoleate in anhydrous DMSO to a concentration of 10–20 mM.
-
Note: Ensure DMSO volume does not exceed 10% of the final reaction volume to prevent protein precipitation.
-
-
Reaction: Add the DMSO-lipid solution dropwise to the protein solution while vortexing gently.
-
Incubation: Incubate for 2 hours at 4°C or Room Temperature (RT).
-
Why 4°C? Linoleic acid oxidizes rapidly.[1] Lower temperature preserves the double bonds.
-
-
Quenching: Add 1M Tris (pH 8.0) or Glycine to a final concentration of 50 mM. Incubate for 15 mins.
-
Purification: Use a desalting column (Zeba Spin) or dialysis.[1]
Protocol B: Sulfo-NHS-Linoleate Conjugation
Best for: Live cell surface engineering, receptor blocking (e.g., CD36), and proteins sensitive to DMSO.[1]
Reagents:
Workflow:
-
Preparation: Weigh Sulfo-NHS-Linoleate immediately before use.
-
Solubilization (The "Flash" Step): Dissolve directly in ultrapure water or PBS to 10 mM.
-
Warning: Hydrolysis half-life is minutes at pH 8.[1]0. Do not store this solution.
-
-
Micelle Management: If the solution appears cloudy, you are above the CMC. This is acceptable for surface labeling but may reduce efficiency for protein conjugation.[1]
-
Reaction: Add reagent to cell suspension or protein.[1][3]
-
For Cells: Incubate 30 mins on ice (prevents endocytosis).[1]
-
For Proteins: Incubate 1 hour at RT.
-
-
Quenching: Add Tris/Glycine or wash cells 3x with BSA-containing buffer (BSA acts as a "sink" to mop up unreacted fatty acids).[1]
Part 4: Troubleshooting & Quality Control
Oxidation Control (The "Hidden" Variable)
Linoleic acid (C18:2) is highly susceptible to lipid peroxidation.[1]
-
Symptom: Loss of biological activity or protein aggregation.
-
Solution: Perform all reactions under Nitrogen or Argon gas. Add 1 mM EDTA to buffers to chelate metal ions that catalyze oxidation.
Determining Degree of Labeling (DOL)
Standard UV absorbance (A280) is inaccurate because fatty acids do not absorb significantly at 280nm, and micelles scatter light.
-
Method 1 (TNBS Assay): Measure free amines before and after reaction.[1] The reduction in free amines correlates to fatty acid attachment.
-
Method 2 (Mass Spectrometry): MALDI-TOF is the gold standard.[1] Look for mass shifts of +262 Da (Linoleoyl group) per attachment.
Removal of Unreacted Lipid
Free Sulfo-NHS-Linoleate forms micelles that are difficult to remove via standard dialysis.[1]
-
Recommendation: Use a detergent-removal spin column or perform dialysis against a buffer containing 0.5% fatty-acid-free BSA.[1] The BSA binds the free lipid monomers, pulling the equilibrium away from the conjugate.
Part 5: References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] [1]
-
The authoritative text on NHS ester chemistry and reaction optimization.
-
-
Thermo Fisher Scientific. (n.d.).[1] NHS and Sulfo-NHS Instructions.[1][2][4]
-
Standard protocols for amine-reactive crosslinker handling and hydrolysis kinetics.
-
-
Kulkarni, C. V. (2016).[1] Lipid Crystallization: From Self-Assembly to Hierarchical Organization.[1] Nanomaterials.[1] [1]
-
Provides context on the self-assembly and micellar properties of fatty acid derivatives.
-
-
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs) of Fatty Acid Derivatives.[1][5]
-
Reference for understanding the detergent properties of sulfonated lipid reagents.
-
-
Dhungana, H., et al. (2013).[1] Sulfosuccinimidyl oleate sodium is a potent inhibitor of fatty acid transport.[6]
-
Demonstrates the biological application of sulfonated fatty acid esters (analogous to linoleate) in cell surface blocking.
-
Sources
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Critical micelle concentration of some sorbitan fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]
- 6. medchemexpress.com [medchemexpress.com]
Overview of linoleic acid bioconjugation reagents for membrane research
Strategic Overview: The Linoleic Acid Imperative
Linoleic acid (LA, 18:2n-6) is not merely a structural scaffold; it is a bioactive signaling precursor and a critical determinant of membrane fluidity. In mitochondrial research, it is the rate-limiting substrate for cardiolipin remodeling (tafazzin pathway). In immunology, it drives the arachidonic acid cascade.
However, studying LA dynamics presents a paradox: To see the lipid, you must modify it; but modifying it risks altering the very behavior you seek to observe.
This guide moves beyond cataloging reagents. It provides a decision framework for selecting bioconjugation strategies that minimize steric perturbation while maximizing signal fidelity. We will categorize tools into three functional classes: Real-time Imaging (Fluorescent) , Metabolic Tracing (Click-Ready) , and Interaction Mapping (Photo-affinity) .
Part 1: The Chemical Toolbox & Selection Logic
Fluorescent Conjugates: The "Bulky" Challenge
Attaching a fluorophore to a fatty acid changes its partition coefficient. The "Senior Scientist" rule of thumb: The position of the fluorophore dictates the data interpretation.
| Reagent Class | Key Variant | Excitation / Emission | Critical Application Note |
| BODIPY-LA | BODIPY® FL C12 | 505 / 511 nm (Green) | Gold Standard for Dynamics. The BODIPY core is hydrophobic and electrically neutral. Unlike NBD, it resides deep in the bilayer acyl chain region, accurately mimicking native lipid packing. |
| NBD-LA | NBD-C6-HPC | 460 / 535 nm (Green) | Environment Sensor. NBD is polar. It often "loops back" to the aqueous interface.[1][2] Use this to sense headgroup polarity changes, not for core membrane dynamics. |
| Dansyl-LA | Dansyl-linked | 335 / 518 nm (Blue) | Stokes Shift Utility. Large Stokes shift allows separation from autofluorescence, but UV excitation is toxic to live cells. |
| Parinaric Acid | cis/trans-Parinaric | ~300 / 420 nm | Intrinsic Fluorescence. Structurally near-identical to LA (polyene chain). Perfect mimicry, but requires UV optics and oxidizes rapidly. |
Bioorthogonal (Click) Probes: The Metabolic Tracers
When steric bulk must be minimized (e.g., for enzyme substrate specificity), alkyne-tagged analogs are superior. They utilize a small terminal alkyne group (~4 atoms) that enzymes like acyl-CoA synthetase tolerate well.
-
Reagent: Alkyne-Linoleic Acid (LAA) [3]
-
Mechanism: Metabolic incorporation
Fixation Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide. -
Primary Use: Visualizing lipid trafficking to organelles (Lipid Droplets, Mitochondria) and identifying protein-lipid adducts (HNE-modified proteins).
Photo-Affinity Probes: The Interactors
To map which proteins bind LA, we use trifunctional probes: (1) LA backbone, (2) Diazirine (photo-crosslinker), and (3) Alkyne (retrieval handle).
-
Why Diazirine? Unlike Benzophenone (which requires long UV exposure), Diazirine activates at ~360nm rapidly, reducing cell toxicity and non-specific labeling.
Part 2: Decision Matrix (Visualization)
The following diagram illustrates the logical flow for selecting the correct reagent based on your experimental question.
Caption: Logic flow for selecting linoleic acid probes based on steric tolerance and detection requirements.
Part 3: Validated Experimental Protocols
Protocol A: Metabolic Tracing via Click Chemistry
Objective: Visualize the incorporation of Linoleic Acid into mitochondrial membranes without the "bulky fluorophore" artifact during uptake.
The Causality: We use a "Pulse-Chase" method. If you label continuously, you cannot distinguish between newly synthesized membranes and steady-state distribution.
-
Preparation:
-
Dissolve Alkyne-Linoleic Acid (LAA) in high-quality DMSO to 100 mM (Stock).
-
Complex LAA with BSA (Fatty Acid Free) at a 1:1 to 1:5 molar ratio in warm media. Note: BSA is required to solubilize the lipid and present it to the CD36 transporter physiologically.
-
-
Pulse (Labeling):
-
Incubate cells with 50 µM LAA-BSA complex for 2–4 hours (37°C).
-
Control: Incubate parallel wells with Oleic Acid-Alkyne to distinguish specific LA trafficking.
-
-
Chase (Trafficking):
-
Wash 2x with PBS + 0.5% BSA (removes surface-bound probe).
-
Incubate in complete media (no label) for 0–12 hours.
-
-
Fixation & Permeabilization:
-
Fix with 4% Paraformaldehyde (15 min).
-
CRITICAL: Permeabilize with Saponin (0.1%) or Digitonin rather than Triton X-100 if preserving lipid droplets is priority. Triton strips lipids aggressively.
-
-
Click Reaction (CuAAC):
-
Prepare reaction cocktail:
-
PBS (Buffer)[4]
-
CuSO4 (1 mM)
-
Alexa Fluor 488-Azide (10 µM)
-
Sodium Ascorbate (100 mM) - Add last to initiate.
-
-
Incubate 30 mins in dark. Wash 3x with PBS.
-
-
Imaging: Observe localization. Co-stain with MitoTracker Deep Red to confirm mitochondrial integration.
Protocol B: Membrane Fluidity via FRAP (BODIPY-LA)
Objective: Quantify the lateral diffusion coefficient (
The Causality: We use BODIPY-C12 because its fluorescence lifetime is stable, and it partitions into the Liquid Disordered (
-
Labeling:
-
Incubate live cells with 1 µM BODIPY-C12 LA for 15 mins.
-
Wash 3x with HBSS (imaging buffer). Do not fix.
-
-
Bleaching Setup (Confocal):
-
Select a Region of Interest (ROI) on the plasma membrane (avoid lipid droplets).
-
Use 100% laser power (488 nm) to bleach the ROI for <500 ms.
-
-
Acquisition:
-
Immediately image at low laser power (1-2%) at high frame rate (>10 fps) to record fluorescence recovery.
-
-
Analysis:
-
Fit the recovery curve to the equation:
-
Calculate
using (where is the ROI radius).
-
Part 4: The Lipid Peroxidation Pathway (Visualization)
Linoleic acid is highly susceptible to oxidation, forming 4-HNE (4-hydroxynonenal). Researchers often use Alkyne-LA to detect proteins modified by these reactive aldehydes.
Caption: Pathway of Linoleic Acid oxidation to 4-HNE and subsequent protein modification.
Part 5: Troubleshooting & Expert Tips
-
The "Beta-Oxidation" Trap:
-
Issue: Signal disappears rapidly or appears in the nucleus/cytosol diffusely.
-
Cause: The cell is metabolizing your expensive probe via beta-oxidation.
-
Fix: Add Etomoxir (40 µM) , a CPT1 inhibitor, 1 hour prior to labeling. This forces the LA probe into phospholipid synthesis pathways (membrane incorporation) rather than the Krebs cycle.
-
-
Background Noise in Click Chemistry:
-
Issue: High non-specific background in the nucleus.
-
Cause: Copper toxicity or incomplete washing of the azide dye.
-
Fix: Use a Copper-protective ligand (e.g., THPTA) to maintain Cu(I) oxidation state and reduce ROS generation during the click reaction.
-
-
BODIPY Aggregation:
-
Issue: Bright red punctae in the red channel (despite BODIPY being green).
-
Cause: At high concentrations, BODIPY forms excimers that emit in the red spectrum. This usually indicates the probe is trapped in neutral lipid droplets (Triacylglycerols) rather than membranes.
-
Fix: Lower concentration to <1 µM or wash cells more aggressively with BSA-containing buffer (BSA acts as a "sink" to pull excess lipid off the membrane).
-
References
-
Glatz, J. F., et al. (2018). "Fatty acid-binding proteins and their role in cellular lipid transport." Current Opinion in Lipidology.
-
Thiele, C., et al. (2012). "Alkynyl-tagged fatty acids as proxies for native lipids in cellular metabolic labeling." Nature Methods. (Establishes Alkyne-LA as the gold standard for metabolic tracing).
- Kuerschner, L., et al. (2005). "Polyene-lipids: a new tool to image lipids." Nature Methods. (Discusses intrinsic fluorescence of parinaric acid vs. synthetic probes).
-
Thermo Fisher Scientific. "Click-iT™ Lipid Peroxidation Imaging Kit - User Guide." (Protocol grounding for HNE detection).
-
Kaiser, H.J., et al. (2009). "Order of lipid phases in model and plasma membranes." Proceedings of the National Academy of Sciences. (Validates BODIPY partitioning into Ld phases).
Sources
Methodological & Application
Application Note & Protocol: Covalent Conjugation of Linoleic Acid to Antibodies via Amide Bond Formation
Abstract
This document provides a comprehensive, step-by-step guide for the covalent conjugation of linoleic acid (LA), a polyunsaturated omega-6 fatty acid, to monoclonal antibodies (mAbs). The protocol detailed herein utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxylic acid moiety of linoleic acid, enabling it to form stable amide bonds with primary amines on the antibody, primarily the ε-amino groups of lysine residues. This guide is intended for researchers, scientists, and drug development professionals seeking to modify antibodies with fatty acids to enhance their therapeutic potential, for applications such as improving pharmacokinetic profiles or for targeted delivery systems. We provide detailed methodologies for LA activation, antibody conjugation, purification of the conjugate, and essential characterization techniques, including the determination of the drug-to-antibody ratio (DAR).
Introduction
The conjugation of fatty acids to therapeutic proteins and antibodies is a rapidly growing field of interest.[1][2] This strategy can enhance the therapeutic properties of the biomolecule by, for example, increasing its serum half-life through binding to albumin.[2] Linoleic acid, with its hydrophobic properties, is a candidate for such modifications. The covalent attachment of linoleic acid to an antibody can alter its hydrophobicity, which may influence its pharmacokinetic and pharmacodynamic properties.[3][4]
Antibody-drug conjugates (ADCs) are a prominent class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent.[5][6] While linoleic acid is not a cytotoxic drug, the principles and techniques for its conjugation to antibodies are derived from the well-established field of ADC development. A critical quality attribute for any antibody conjugate is the drug-to-antibody ratio (DAR), which represents the average number of molecules conjugated to each antibody.[3][5][7] Controlling the DAR is crucial as it directly impacts the efficacy and safety of the final product.[3]
This application note details a robust and reproducible method for conjugating linoleic acid to antibodies, focusing on the widely used EDC/NHS chemistry.[8][9][10][11][12]
Principle of the Method
The conjugation process is a two-step reaction. First, the carboxylic acid group of linoleic acid is activated using EDC in the presence of NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[8][10][11][13] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[9][10] The inclusion of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[9][10][14]
In the second step, the antibody is introduced to the activated linoleic acid. The primary amine groups on the antibody, predominantly from lysine residues, act as nucleophiles and attack the NHS ester, forming a stable amide bond and releasing NHS.[8] This is a "zero-length" crosslinking reaction, as no part of the EDC or NHS molecules becomes part of the final linkage.[8]
Diagram 1: Overall Experimental Workflow A high-level overview of the process from linoleic acid activation to the characterization of the final conjugate.
Materials and Reagents
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
UV-Vis Spectrophotometer
-
HPLC system with a Hydrophobic Interaction Chromatography (HIC) column
-
Mass Spectrometer (optional, for advanced characterization)
-
Gel filtration/Size-Exclusion Chromatography (SEC) system for purification
-
Nitrogen gas line for drying
Reagents
-
Linoleic Acid (LA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Monoclonal Antibody (mAb) of interest in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
2-Mercaptoethanol
-
Hydroxylamine
-
Desalting columns
| Reagent | Supplier | Purpose |
| Linoleic Acid | Sigma-Aldrich | Molecule to be conjugated |
| EDC | Thermo Fisher | Carboxyl activating agent |
| NHS | Thermo Fisher | Stabilizes activated molecule |
| Anhydrous DMF | Sigma-Aldrich | Organic solvent for activation |
| Antibody | In-house/Commercial | Target for conjugation |
| Desalting Columns | GE Healthcare | Purification of conjugate |
Detailed Protocols
Protocol 1: Activation of Linoleic Acid with EDC/NHS
Scientist's Note: This step is critical and should be performed in an anhydrous environment to prevent hydrolysis of the reagents and the activated NHS ester. The molar excess of EDC and NHS over linoleic acid ensures efficient activation.
-
Dissolve Linoleic Acid in anhydrous DMF to a final concentration of 100 mM.
-
Add a 1.5-fold molar excess of NHS to the linoleic acid solution.
-
Add a 1.2-fold molar excess of EDC to the solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours.
-
The resulting solution contains the activated LA-NHS ester and is ready for conjugation.
Diagram 2: Chemical Reaction of LA Activation and Conjugation This diagram illustrates the two-step chemical reaction for conjugating linoleic acid to an antibody.
Protocol 2: Conjugation of Activated Linoleic Acid to the Antibody
Scientist's Note: The ratio of activated linoleic acid to the antibody is a key parameter to control the final DAR. It's recommended to perform small-scale optimization experiments with varying ratios. The reaction buffer should not contain primary amines (e.g., Tris) as they will compete with the antibody for the activated linoleic acid.
-
Prepare the antibody in an amine-free buffer, such as PBS, at a concentration of 5-10 mg/mL.
-
Slowly add the desired molar excess of the activated LA-NHS ester solution (from Protocol 4.1) to the antibody solution while gently stirring. A starting point is a 10-fold molar excess of LA-NHS to the antibody.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted LA-NHS esters.
Protocol 3: Purification of the Antibody-LA Conjugate
Scientist's Note: Purification is essential to remove unreacted linoleic acid, EDC/NHS byproducts, and any protein aggregates.[5] Size-exclusion chromatography is an effective method for this purpose.[]
-
Equilibrate a desalting or size-exclusion chromatography column with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the column.
-
Elute the protein conjugate with PBS, collecting fractions.
-
Monitor the column eluate by measuring absorbance at 280 nm. The first peak corresponds to the antibody conjugate.
-
Pool the fractions containing the purified conjugate.
-
Determine the protein concentration of the purified conjugate using a standard protein assay or by measuring absorbance at 280 nm.
Characterization of the Conjugate
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Scientist's Note: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR of antibody conjugates, especially when the conjugated molecule is hydrophobic.[3][4][7][] The principle is that with each conjugated linoleic acid molecule, the overall hydrophobicity of the antibody increases, leading to a longer retention time on the HIC column.[3][4]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 in 20% Isopropanol.
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).[4]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV at 280 nm.
-
Analysis:
-
Inject the purified LA-antibody conjugate.
-
The resulting chromatogram will show a series of peaks. The earliest eluting peak is the unconjugated antibody, followed by peaks corresponding to antibodies with 1, 2, 3, etc., conjugated linoleic acid molecules.
-
Calculate the weighted average DAR using the peak areas of the different species.[7][]
-
DAR Calculation: DAR = Σ (% Peak Area of species * Number of LA per species) / 100
| Species | Number of LA | % Peak Area |
| Unconjugated | 0 | A₀ |
| LA₁-mAb | 1 | A₁ |
| LA₂-mAb | 2 | A₂ |
| ... | ... | ... |
Purity and Aggregation Analysis by SEC-HPLC
Size-Exclusion Chromatography (SEC-HPLC) should be used to assess the purity of the conjugate and quantify the presence of aggregates, which can be a consequence of the conjugation process. The purified conjugate should ideally show a single, sharp peak corresponding to the monomeric form.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low DAR | Inefficient activation of LA (hydrolysis). | Ensure anhydrous conditions during activation. Use fresh EDC and NHS. |
| Buffer contains competing amines. | Use an amine-free buffer like PBS for conjugation. | |
| High levels of aggregation | High molar excess of LA-NHS. | Optimize the molar ratio of LA-NHS to antibody. |
| Inappropriate buffer conditions. | Ensure the pH and ionic strength of the buffer are optimal for antibody stability. | |
| Broad peaks in HIC | Heterogeneity of conjugation sites. | This is expected with lysine conjugation. For more homogeneity, site-specific conjugation methods could be explored.[] |
References
-
PubChem. (n.d.). Conjugation of carboxylic acids. National Center for Biotechnology Information. Retrieved from [Link]
-
Ouyang, J. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology, 1045, 275-283. Retrieved from [Link]
-
CellMosaic. (n.d.). Small Molecule Activation. Retrieved from [Link]
-
Crombez, R., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(40), 5945-5961. Retrieved from [Link]
-
Medicilon. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Retrieved from [Link]
-
Musacchio, A. J., et al. (2019). Direct Use of Carboxylic Acids in the Photocatalytic Hydroacylation of Styrenes To Generate Dialkyl Ketones. Organic Letters, 21(23), 9479-9483. Retrieved from [Link]
-
Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]
-
Creative Biolabs. (2021, July 8). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Retrieved from [Link]
-
LCGC International. (2026, February 13). DAR Analysis of Antibody–Drug Conjugates. Retrieved from [Link]
-
Tsuchikama, K., & An, Z. (2022). Current approaches for the purification of antibody-drug conjugates. Electrophoresis, 43(1-2), 214-226. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Francisco, J. A., & Gilliland, G. L. (1995). Biosynthetic lipid-tagging of antibodies. Research in immunology, 146(7-8), 536-544. Retrieved from [Link]
-
ResearchGate. (2017, November 2). Does anybody have experience with coupling a fatty acid with an amine dye?. Retrieved from [Link]
-
Dong, M. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International, 31(10). Retrieved from [Link]
-
Wang, L., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Frontiers in Chemistry, 9, 786214. Retrieved from [Link]
-
Liu, E. Y., Jung, S., & Yi, H. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir, 32(42), 11043-11054. Retrieved from [Link]
-
MDPI. (2021, August 15). Development of Antioxidant and Stable Conjugated Linoleic Acid Pickering Emulsion with Protein Nanofibers by Microwave-Assisted Self-Assembly. Retrieved from [Link]
- Google Patents. (n.d.). CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation.
-
MDPI. (2025, September 5). Development of Conjugated Linoleic Acid Nanostructured Lipid Carriers and Their Synergistic Efficacy with Curcumin. Retrieved from [Link]
-
Kwon, Y., et al. (2012). Site-specific fatty acid-conjugation to prolong protein half-life in vivo. Journal of controlled release, 164(2), 221-227. Retrieved from [Link]
-
Jadhav, T., et al. (2016). Synthesis and Characterization of Fatty Acid Conjugates of Niacin and Salicylic Acid. Journal of medicinal chemistry, 59(2), 744-756. Retrieved from [Link]
-
Gonzalez, J., et al. (2015). Identification of Anti-Long Chain Saturated Fatty Acid IgG Antibodies in Serum of Patients with Type 2 Diabetes. Journal of diabetes research, 2015, 958903. Retrieved from [Link]
-
S. Sugano, M., et al. (2003). Effect of a mixture of conjugated linoleic acid isomers on growth performance and antibody production in broiler chicks. British poultry science, 44(2), 243-247. Retrieved from [Link]
- Google Patents. (n.d.). US20060281814A1 - Conjugated linolenic acids and methods for commerical preparation and purification.
-
Quanterix. (n.d.). Conjugating CODEX® tags on antibodies of choice. Retrieved from [Link]
Sources
- 1. Biosynthetic lipid-tagging of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for Introducing Hydrophobic Anchors to Hydrophilic Proteins
Introduction: Bridging the Hydrophilic-Hydrophobic Divide for Advanced Biological Applications
The functional versatility of hydrophilic proteins is often constrained by their aqueous environment. Introducing hydrophobic anchors—lipid or fatty acid moieties—covalently attached to these proteins is a powerful strategy to overcome this limitation. This modification dramatically alters the protein's physicochemical properties, enabling it to interact with and integrate into lipid bilayers, self-assemble into higher-order structures, and enhance its therapeutic potential through improved pharmacokinetics and targeted delivery.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the most effective methods of introducing hydrophobic anchors to hydrophilic proteins. We will delve into the core principles, practical execution, and critical validation steps for chemical, enzymatic, and genetic approaches, empowering you to select and implement the optimal strategy for your specific research and development goals.
I. Chemical Methods: Precise Control Through Synthetic Chemistry
Chemical methods offer a high degree of control over the type and placement of the hydrophobic anchor. These techniques are particularly valuable for proteins that lack natural lipidation sites or when a non-natural lipid moiety is desired.
A. Metabolic Labeling with Bioorthogonal Lipid Analogs
This powerful in vivo or in vitro technique involves introducing a lipid analog containing a "bioorthogonal" chemical handle (e.g., an alkyne or azide) into cells or a cell-free expression system.[4][5] The cellular machinery then incorporates this analog into proteins through natural lipidation pathways. The chemical handle allows for the specific and covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) via "click chemistry," enabling detection, purification, and characterization of the lipidated protein.[4][5][6]
Causality Behind Experimental Choices: The choice of the lipid analog (e.g., an alkyne-tagged myristic acid or palmitic acid) is dictated by the natural lipidation pathway you wish to exploit. The bioorthogonal handle ensures that the subsequent "click" reaction is highly specific and does not interfere with biological processes.
Experimental Workflow: Metabolic Labeling and Click Chemistry
Caption: Workflow for metabolic labeling and click chemistry.
Protocol: Metabolic Labeling of a Target Protein with an Alkyne-Tagged Fatty Acid
-
Cell Culture and Induction: Culture cells expressing the protein of interest to the desired density. Induce protein expression if necessary.
-
Lipid Analog Incubation: Add the alkyne-tagged fatty acid analog (e.g., 17-octadecynoic acid for stearoylation) to the culture medium. The optimal concentration and incubation time should be determined empirically but typically range from 25-100 µM for 4-24 hours.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Click Chemistry Reaction:
-
To the cell lysate, add the following components in order:
-
Azide-functionalized reporter tag (e.g., Azide-PEG4-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Analysis: The biotin-tagged protein can now be visualized by western blot using streptavidin-HRP or purified using streptavidin-coated beads for mass spectrometry analysis.[6]
Trustworthiness: Self-Validating System
-
Negative Controls: Include control experiments where either the lipid analog or the azide tag is omitted to ensure that the signal is specific to the successful ligation.
-
Mass Spectrometry: The ultimate validation is the identification of the lipidated peptide and the site of modification by tandem mass spectrometry (MS/MS).
B. Acyl-Biotin Exchange (ABE): Detecting S-Palmitoylation
The Acyl-Biotin Exchange (ABE) method is a widely used chemical technique specifically designed to detect and enrich S-palmitoylated proteins.[7][8][9] This method relies on the specific chemical cleavage of the thioester bond linking the palmitate to a cysteine residue and its subsequent replacement with a biotin tag.[7][8][9]
Causality Behind Experimental Choices: The sequential chemical treatments are the cornerstone of this method's specificity. The initial blocking of free thiols with N-ethylmaleimide (NEM) prevents non-specific labeling.[8][9] The subsequent treatment with hydroxylamine specifically cleaves the thioester bonds of S-palmitoylation, exposing a free thiol group that can then be specifically labeled with a thiol-reactive biotin derivative.[8][9]
Experimental Workflow: Acyl-Biotin Exchange (ABE)
Caption: Workflow of the Acyl-Biotin Exchange (ABE) method.
Protocol: Acyl-Biotin Exchange (ABE) for Detection of S-Palmitoylation [10][11]
-
Lysis and Blocking of Free Thiols:
-
Lyse cells in a buffer containing a high concentration of N-ethylmaleimide (NEM) (e.g., 50 mM) to block all free sulfhydryl groups.
-
Incubate at 4°C for 1 hour.
-
-
Protein Precipitation: Precipitate the proteins using chloroform/methanol to remove excess NEM.
-
Thioester Cleavage:
-
Resuspend the protein pellet in a buffer containing hydroxylamine (e.g., 0.5 M, pH 7.4).
-
As a negative control, resuspend a parallel sample in a buffer without hydroxylamine.
-
Incubate at room temperature for 1 hour.
-
-
Biotinylation:
-
Add a thiol-reactive biotinylating reagent, such as N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP).
-
Incubate at room temperature for 1 hour.
-
-
Affinity Capture:
-
Add streptavidin-agarose beads to the samples to capture the biotinylated proteins.
-
Incubate with rotation at 4°C for 1-2 hours.
-
-
Elution and Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Analyze the eluates by western blotting with an antibody against the protein of interest or by mass spectrometry.
-
Trustworthiness: Self-Validating System
-
Hydroxylamine Control: The parallel sample without hydroxylamine treatment is a critical negative control. A signal in this lane indicates incomplete blocking of free thiols or non-specific binding.
-
Confirmation by Mass Spectrometry: Identification of the biotinylated cysteine residue by MS/MS provides definitive proof of S-palmitoylation at that site.
II. Enzymatic Methods: Harnessing Nature's Machinery
Enzymatic methods leverage the specificity of cellular enzymes to attach hydrophobic anchors to proteins. These methods are particularly useful for recapitulating natural lipidation events and for studying the functional consequences of these modifications.
A. N-Myristoylation: Co-translational Addition of Myristate
N-myristoylation is the irreversible, co-translational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[1][12][13][14] This reaction is catalyzed by N-myristoyltransferase (NMT).[14][15][16]
Causality Behind Experimental Choices: The specificity of NMT for an N-terminal glycine residue within a consensus sequence makes this a highly specific modification.[14][15] By co-expressing the target protein with NMT in a system that lacks endogenous NMT (like E. coli), one can achieve efficient and specific N-myristoylation.[17]
Experimental Workflow: In Vitro N-Myristoylation
Caption: Workflow for in vitro N-myristoylation.
Protocol: In Vitro N-Myristoylation of a Recombinant Protein
-
Protein and Enzyme Preparation: Purify the target protein (engineered to have an N-terminal glycine) and recombinant N-myristoyltransferase (NMT).
-
Reaction Setup:
-
In a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT), combine the target protein, NMT, and myristoyl-CoA.
-
Typical molar ratios are 1:10:50 (NMT:target protein:myristoyl-CoA).
-
-
Incubation: Incubate the reaction at 30°C for 1-4 hours.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer or by proceeding to a purification step.
-
Purification and Analysis:
-
The myristoylated protein can be purified from the reaction mixture using standard chromatography techniques. Due to the increased hydrophobicity, hydrophobic interaction chromatography (HIC) can be effective.[18]
-
Confirm myristoylation by a shift in mobility on SDS-PAGE (often subtle) and by mass spectrometry, which will show a mass increase corresponding to the myristoyl group.
-
Trustworthiness: Self-Validating System
-
No-Enzyme Control: A reaction without NMT should not result in myristoylation, confirming the enzyme's role.
-
Mass Spectrometry: Precise mass measurement by MS is the gold standard for confirming the covalent addition of the myristoyl group.
B. S-Palmitoylation: Reversible Thioesterification
S-palmitoylation is the reversible attachment of palmitic acid, a 16-carbon saturated fatty acid, to the sulfhydryl group of a cysteine residue via a thioester linkage.[9][12][19] This reaction is catalyzed by a family of enzymes called palmitoyl acyltransferases (PATs), which typically contain a DHHC domain.[9][20]
Causality Behind Experimental Choices: The specificity of DHHC-PATs for their protein substrates, while not as strictly defined by a consensus sequence as N-myristoylation, provides a means for enzymatic palmitoylation. In vitro assays can be established to study the modification of a specific protein by a particular PAT.
Protocol: In Vitro S-Palmitoylation Assay
-
Preparation of Reagents:
-
Purify the target protein and the specific DHHC-PAT enzyme.
-
Prepare palmitoyl-CoA.
-
-
Reaction Setup:
-
Combine the target protein, DHHC-PAT, and palmitoyl-CoA in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Detection:
-
The incorporation of palmitate can be detected using a radiolabeled palmitoyl-CoA ([³H]palmitoyl-CoA) followed by autoradiography.
-
Alternatively, the reaction can be coupled with the ABE method (described above) to biotinylate the newly palmitoylated cysteine for non-radioactive detection.
-
Trustworthiness: Self-Validating System
-
Enzyme and Substrate Controls: Reactions lacking either the DHHC-PAT or the target protein should not show a signal.
-
Cysteine Mutants: Mutating the target cysteine residue(s) to alanine or serine should abolish palmitoylation, confirming the site of modification.
III. Genetic Methods: Engineering Hydrophobicity at the DNA Level
Genetic methods involve modifying the gene encoding the target protein to include a sequence that results in the addition of a hydrophobic anchor during protein expression.
A. Fusion to Hydrophobic Proteins or Peptides
A straightforward genetic approach is to fuse the hydrophilic protein of interest to a naturally hydrophobic protein or a short hydrophobic peptide tag. A notable example is the use of hydrophobins, which are small, cysteine-rich proteins produced by filamentous fungi that exhibit remarkable self-assembly properties at hydrophobic-hydrophilic interfaces.[21][22]
Causality Behind Experimental Choices: The fusion of a hydrophobin to a hydrophilic protein imparts amphiphilic properties to the resulting chimera, enabling it to, for instance, functionalize surfaces or form stable emulsions.[21][22]
Protocol: Creating a Hydrophobin Fusion Protein
-
Gene Fusion Construct:
-
Using standard molecular cloning techniques, create a fusion gene construct where the coding sequence of the hydrophobin (e.g., HFBI from Trichoderma reesei) is ligated in-frame with the coding sequence of the target hydrophilic protein.
-
A flexible linker sequence can be included between the two coding regions to ensure proper folding of both domains.
-
-
Protein Expression and Purification:
-
Characterization:
-
Confirm the expression of the full-length fusion protein by SDS-PAGE and western blotting.
-
Characterize the self-assembly properties and surface activity of the fusion protein using techniques like dynamic light scattering or contact angle measurements.
-
Trustworthiness: Self-Validating System
-
Separate Domain Expression: Expressing the hydrophilic protein and the hydrophobin separately serves as a control to demonstrate that the desired properties of the fusion protein are a result of the genetic linkage.
-
Functional Assays: The ultimate validation is the demonstration of the intended functionality of the fusion protein, such as its ability to bind to a hydrophobic surface while the hydrophilic domain remains active.
IV. Characterization and Purification of Hydrophobically Modified Proteins
The introduction of a hydrophobic anchor significantly alters a protein's properties, necessitating specialized techniques for its purification and characterization.
Table 1: Comparison of Methods for Introducing Hydrophobic Anchors
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Metabolic Labeling | In vivo/in vitro incorporation of bioorthogonal lipid analogs | High specificity, enables in vivo studies, versatile for different lipids | Requires cell permeability of the analog, potential for off-target labeling | Proteome-wide profiling of lipidation, tracking lipidated proteins |
| Acyl-Biotin Exchange | Chemical exchange of S-linked acyl groups with biotin | Specific for S-acylation, non-radioactive, suitable for complex samples | Can be lengthy, potential for incomplete reactions and false positives | Identification and enrichment of S-palmitoylated proteins |
| Enzymatic Modification | Use of specific enzymes (e.g., NMT, PATs) to attach lipids | High specificity for natural lipidation sites, recapitulates biological processes | Requires purified enzymes and substrates, may have lower yields | Studying the function of specific lipidation events, producing naturally lipidated proteins |
| Genetic Fusion | Fusing the target protein to a hydrophobic protein/peptide | Simple to design, can impart novel self-assembly properties | Can alter the function of the target protein, purification can be challenging | Surface functionalization, creating protein-based biomaterials |
Purification Strategies:
-
Hydrophobic Interaction Chromatography (HIC): This is a key technique for purifying lipidated proteins. The increased hydrophobicity of the modified protein leads to stronger binding to the HIC resin, allowing for its separation from the unmodified, more hydrophilic form.[18]
-
Affinity Chromatography: If the hydrophobic anchor is introduced with a tag (e.g., biotin via click chemistry or ABE), affinity chromatography (e.g., using streptavidin beads) is a highly effective purification method.[6][9]
-
Size Exclusion Chromatography (SEC): SEC can be used as a polishing step, but the addition of mild detergents may be necessary to prevent aggregation of the hydrophobically modified protein.[23]
Characterization Techniques:
-
Mass Spectrometry (MS): MS is the most powerful tool for confirming the covalent attachment of the hydrophobic anchor. High-resolution MS can determine the precise mass of the modified protein, and tandem MS (MS/MS) can identify the specific site of modification.[6][27]
-
SDS-PAGE and Western Blotting: A slight shift in electrophoretic mobility on SDS-PAGE can sometimes be observed upon lipidation. Western blotting with antibodies against the protein or a tag is used for detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the lipidated protein and its interaction with micelles or lipid bilayers.[27][28]
V. Conclusion and Future Perspectives
The ability to introduce hydrophobic anchors to hydrophilic proteins opens up a vast landscape of possibilities in basic research, diagnostics, and therapeutics. From tethering signaling proteins to membranes to understand their function, to developing novel drug delivery systems with enhanced stability and targeting capabilities, the applications are extensive.[1][2][3] The choice of method depends on the specific goals of the study, the nature of the protein, and the available resources. As our understanding of the cellular machinery of protein lipidation grows, and as new bioorthogonal chemical tools are developed, the precision and efficiency of these methods will continue to improve, further expanding the toolkit of protein engineers and drug developers.
References
- Stadtman, E. R., & Levine, R. L. (2003).
- Jiang, H., et al. (2018). Fatty Acylation of Proteins: The Long and the Short of it. PMC.
- Martin, B. R., & Cravatt, B. F. (2013).
- Rioux, V., et al. (2015). Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids. OCL.
- Yang, Y., et al. (2024). Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome.
- Muszbek, L., et al. (1999).
- Zhu, S., et al. (2022).
- Nishiumi, S., & Yoshida, M. (2024). Exploring protein lipidation by mass spectrometry-based proteomics. Oxford Academic.
- Zhu, S. (2022).
- Cayman Chemical. (n.d.).
- Azevedo, A. M., et al. (2021).
- Ren, J., et al. (2024). Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay. PubMed.
- Creative Proteomics. (n.d.). What Is Protein Lipidation.
- Lei, H., et al. (2025). Protocol to quantify palmitoylation of cysteines in budding yeast.
- Wessels, J. G. H. (2019). Applications of Hydrophobins in Medical Biotechnology. Banaras Hindu University.
- He, J., et al. (2005). Genetic algorithm-based optimization of hydrophobicity tables. Oxford Academic.
- Corey, R. A., et al. (2019). Characterization of Lipid–Protein Interactions and Lipid-Mediated Modulation of Membrane Protein Function through Molecular Simulation.
- D'Souza, Z., & Ploegh, H. L. (2011).
- ResearchGate. (2022). How to purify a hydrophobic protein with His-Tag?.
- Dickinson, B. (2019).
- Google Patents. (n.d.). US8293876B2 - Method of purification of hydrophobic proteins.
- Dadmohammadi, Y., et al. (2019). Plant protein-based hydrophobic fine and ultrafine carrier particles in drug delivery systems. PMC.
- Abcam. (n.d.).
- G-Biosciences. (2019).
- Apostol, M. I., et al. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC.
- Zara, S., et al. (2023).
- McIlhinney, R. A. J. (1998). Membrane Targeting via Protein N-Myristoylation.
- Badrilla. (2020).
- Leonard, M., et al. (2004). Hydrophobically modified alginate hydrogels as protein carriers with specific controlled release properties. PubMed.
- Creative Diagnostics. (n.d.). Protein N-Myristoylation.
- Cascone, S., et al. (2026).
- Wikipedia. (n.d.). Hydrophobic-polar protein folding model. Wikipedia.
- Zoratto, N., & Matricardi, P. (2018). Hydrogels for Hydrophobic Drug Delivery.
- Creative Proteomics. (n.d.). S-Myristoylation: Functions, Regulation, and Experimental Insights.
- ResearchGate. (n.d.). Types of myristoylation. (A) Schematic illustration of steps involved...
- Fraunhofer-Gesellschaft. (n.d.).
- Torchilin, V. P., et al. (1985). A new hydrophobic anchor for the attachment of proteins to liposomal membranes. Scilit.
- University of Manchester. (2020). Bio-MS community | Basics: Protein solubilisation. University of Manchester WordPress Websites & Blogs.
- van der Kant, R., et al. (2022). How sticky are our proteins? Quantifying hydrophobicity of the human proteome.
- Ways, T. M., & Lau, W. M. (2018). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances (RSC Publishing).
- Sailer, Z. R., & Harms, M. J. (2017). A hydrophobic ratchet entrenches molecular complexes. PMC - NIH.
- Trafton, A. (2018). Scientists alter membrane proteins to make them easier to study. MIT News.
- Ben-Naim, A. (2017). Hydrophobic-Hydrophilic Forces in Protein Folding. PMC - NIH.
Sources
- 1. What Is Protein Lipidation - Creative Proteomics [creative-proteomics.com]
- 2. Hydrophobically modified alginate hydrogels as protein carriers with specific controlled release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. portlandpress.com [portlandpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. badrilla.com [badrilla.com]
- 12. Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 15. Membrane Targeting via Protein N-Myristoylation | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 19. caymanchem.com [caymanchem.com]
- 20. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bhu.ac.in [bhu.ac.in]
- 22. Hydrophobic proteins for surface functionalization - Fraunhofer IGB [igb.fraunhofer.de]
- 23. researchgate.net [researchgate.net]
- 24. US8293876B2 - Method of purification of hydrophobic proteins - Google Patents [patents.google.com]
- 25. Protein purification | Abcam [abcam.com]
- 26. Bio-MS community | Basics: Protein solubilisation [sites.manchester.ac.uk]
- 27. Protein Lipidation Types: Current Strategies for Enrichment and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protein Lipidation | Encyclopedia MDPI [encyclopedia.pub]
Application Note: Surface Modification via Sulfosuccinimidyl Linoleate Sodium
Topic: Procedure for surface modification using Sulfosuccinimidyl Linoleate Sodium Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Introduction & Chemical Basis
Sulfosuccinimidyl Linoleate Sodium (Sulfo-NHS-Linoleate) is a specialized amphiphilic heterobifunctional reagent. It combines a long-chain polyunsaturated fatty acid tail (Linoleic acid, C18:2) with a hydrophilic, amine-reactive Sulfosuccinimidyl (Sulfo-NHS) ester headgroup.
Unlike standard crosslinkers, this molecule is designed to introduce hydrophobic anchors onto hydrophilic surfaces or to "paint" biological membranes by covalently attaching lipid tails to surface proteins.
Key Applications
-
Cell Surface Engineering ("Cell Painting"): Anchoring exogenous lipids into the plasma membrane to alter cell-surface interaction or introduce signaling moieties.
-
Protein Lipidation: Modifying serum proteins (e.g., Albumin) to enhance half-life or facilitate interaction with fatty acid transporters (e.g., CD36).
-
Nanoparticle Functionalization: Converting aminated hydrophilic nanoparticles into amphiphilic or membrane-tropic delivery vectors.
Reaction Mechanism
The reaction relies on the nucleophilic attack of a primary amine (–NH₂) on the target surface against the carbonyl carbon of the NHS ester.[1] This releases the Sulfo-NHS group as a soluble byproduct and forms a stable amide bond, permanently attaching the linoleate tail.
Figure 1: Mechanism of amine acylation by Sulfosuccinimidyl Linoleate. The reaction is pH-dependent and competes with hydrolysis.[2]
Pre-Experimental Considerations
Handling & Storage (Critical)
Linoleic acid is polyunsaturated (C18:2) and highly susceptible to lipid peroxidation compared to saturated analogs (e.g., Palmitate).
-
Oxidation Control: Always handle neat powder and stock solutions under an inert atmosphere (Argon or Nitrogen).
-
Light Sensitivity: Store in amber vials; avoid direct light exposure.
-
Hygroscopic: The Sulfo-NHS ester hydrolyzes in the presence of moisture. Equilibrate vials to room temperature before opening to prevent condensation.
Buffer Selection
The NHS-ester reaction is strictly pH-dependent.
-
Optimal pH: 7.2 – 8.5.
-
Forbidden Buffers: Tris, Glycine, Histidine, or any buffer containing primary amines. These will compete with your target and neutralize the reagent.
-
Recommended Buffers: PBS (Phosphate Buffered Saline), HEPES, Bicarbonate, or Borate buffers.
Solubility & Reagent Preparation
While the "Sodium" salt confers some water solubility to the headgroup, the linoleate tail drives micelle formation or precipitation in aqueous media.
| Solvent System | Solubility | Usage Recommendation |
| Anhydrous DMSO | High (~25 mg/mL) | Recommended. Prepare 10-50 mM stock immediately before use. |
| Anhydrous DMF | High (~25 mg/mL) | Alternative to DMSO. Ensure it is amine-free. |
| Water/Buffer | Low / Micellar | Not recommended for stock preparation due to rapid hydrolysis. |
Protocol A: Biological Surface Modification (Cell Painting)
This protocol describes the "painting" of live cell surfaces by covalently attaching linoleate tails to extracellular lysine residues. This anchors the lipid into the membrane bilayer.
Materials
-
Target Cells (Adherent or Suspension)
-
Reagent: Sulfosuccinimidyl Linoleate Sodium (freshly prepared 10 mM stock in dry DMSO)
-
Reaction Buffer: HBSS or PBS (pH 7.4), with Ca²⁺/Mg²⁺ if needed for adhesion.
-
Quench Buffer: PBS + 10 mM Glycine or 50 mM Tris (pH 7.4).
Step-by-Step Procedure
-
Cell Preparation:
-
Wash cells 2× with warm Reaction Buffer to remove serum proteins (serum contains albumin which will scavenge the reagent).
-
Resuspend cells (if suspension) to
cells/mL.
-
-
Reagent Addition:
-
Dilute the DMSO stock into the cell suspension to a final concentration of 10 – 50 µM .
-
Note: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.
-
Tip: Vortex immediately upon addition to prevent reagent precipitation.
-
-
Incubation:
-
Incubate for 10 – 30 minutes at 37°C (for metabolic integration) or 4°C (to restrict modification to the surface and prevent endocytosis).
-
-
Quenching:
-
Add 5 volumes of Quench Buffer (containing Glycine/Tris) to stop the reaction. Incubate for 2 minutes.
-
-
Washing:
-
Centrifuge/wash cells 3× with standard culture media or PBS to remove hydrolyzed byproduct and excess reagent.
-
Protocol B: Protein/Nanoparticle Functionalization
This protocol is for conjugating linoleate to purified proteins (e.g., BSA, Antibodies) or aminated nanoparticles.
Calculations: Molar Excess
NHS reactions are not 100% efficient due to hydrolysis. Use a molar excess of reagent.[2][3]
-
Proteins: 10–20 fold molar excess.
-
Nanoparticles: Depends on amine density; typically aim for 0.5 – 1.0 mg reagent per mg of nanoparticle as a starting point.
Step-by-Step Procedure
-
Buffer Exchange:
-
Ensure protein/particle is in an amine-free buffer (PBS, pH 7.4). If in Tris, dialyze or desalt first.
-
-
Reaction:
-
Dissolve Sulfosuccinimidyl Linoleate Sodium in dry DMSO to 10 mM.
-
Add reagent to protein solution slowly while stirring.
-
Final Concentration: Protein should be > 1 mg/mL to ensure efficient kinetics.
-
-
Incubation:
-
Incubate for 1 hour at Room Temperature or 2 hours on ice .
-
Protect from light.
-
-
Purification:
-
Proteins: Remove excess reagent using a Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis. The hydrophobic tail may cause the protein to stick to some membranes; cellulose acetate is usually safe.
-
Nanoparticles: Centrifuge and wash 3× with PBS.
-
Experimental Workflow & QC
Figure 2: Operational workflow for surface modification. Note the critical purification step to remove free fatty acids.
Quality Control (QC)
-
TNBS Assay: Measures free primary amines. A decrease in absorbance at 335 nm compared to the control indicates successful modification (amines are blocked by lipid tails).
-
Hydrophobicity Shift:
-
HPLC: Modified proteins will show a longer retention time on a Reverse-Phase (C4 or C8) column.
-
Partitioning: Modified molecules may partition into the organic phase (or interphase) of a water/octanol extraction.
-
-
Mass Spectrometry: Intact protein MS will show mass shifts corresponding to the linoleoyl group (+262.4 Da per attachment).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Modification Observed | Hydrolysis of NHS ester | Use fresh DMSO stock; ensure buffer pH is < 8.5; work faster. |
| No Modification Observed | Interfering Buffer | Ensure no Tris/Glycine is present in the starting buffer. |
| Precipitation | Reagent insolubility | Dilute DMSO stock slowly; lower the final concentration; ensure "Sodium" salt is used. |
| Cell Toxicity | DMSO or Detergent effect | Keep DMSO < 0.5%; reduce reagent concentration; wash cells thoroughly after reaction. |
| Loss of Protein Function | Over-modification | Reduce molar excess (e.g., from 20x to 5x); target specific pH (7.2) to favor N-term modification. |
References
-
Harmon, C. M., et al. (1991). Labeling of adipocyte membranes by sulfo-N-succinimidyl derivatives of long-chain fatty acids.[4] Journal of Membrane Biology.[4] [Link]
Sources
Preparation of stock solutions for Sulfosuccinimidyl Linoleate Sodium
Application Note: Optimized Preparation and Handling of Sulfosuccinimidyl Linoleate Sodium Stock Solutions
Introduction
Sulfosuccinimidyl Linoleate Sodium (Sulfo-NHS-Linoleate) is a specialized heterobifunctional reagent used to modify proteins, peptides, or surfaces with a linoleic acid (C18:2) lipid tail. This "lipidation" allows researchers to study fatty acid transport (e.g., via CD36), mimic post-translational modifications, or enhance the albumin-binding properties of therapeutic peptides.
Unlike standard fatty acid NHS esters, the "Sulfo" group on the succinimide ring confers water solubility to the headgroup. However, the molecule remains amphiphilic: it possesses a highly hydrophilic head and a highly hydrophobic polyunsaturated tail. This dual nature creates unique challenges in solubility and stability that this protocol addresses.
Critical Physicochemical Constraints
Before beginning, the operator must understand the three degradation pathways that threaten this reagent.
| Constraint | Mechanism | Impact | Prevention Strategy |
| Hydrolysis | Water attacks the NHS-ester bond, releasing the N-hydroxysulfosuccinimide group. | Complete Loss of Reactivity. The molecule can no longer bind to amines. | Use Anhydrous DMSO for stock.[1] Never store in aqueous buffers. |
| Oxidation | Oxygen attacks the cis-double bonds (C9, C12) of the linoleate tail. | Structural Damage. Formation of peroxides or chain cleavage. | Purge with Argon/Nitrogen . Store in the dark. |
| Micelle Formation | Amphiphilic nature causes self-assembly in aqueous media. | Inconsistent Kinetics. Reagent may sequester itself rather than reacting with the target. | Dissolve in organic solvent first, then dilute slowly into the reaction buffer with vortexing. |
Materials & Equipment
-
Reagent: Sulfosuccinimidyl Linoleate Sodium.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Note: "Molecular Biology Grade" DMSO often contains water. Use "Anhydrous" grade (≥99.9%, water <50 ppm) packaged in septa-sealed bottles.
-
-
Inert Gas: Nitrogen (
) or Argon ( ) stream. -
Desiccant: Silica gel packs for storage.
-
Vials: Amber glass vials (to prevent photo-oxidation) with PTFE-lined caps.
Protocol: Stock Solution Preparation
Target Concentration: 10 mM to 25 mM (approx. 5–12 mg/mL depending on MW). Rationale: High concentrations in organic solvents minimize the solvent volume added to the final aqueous reaction, preventing protein denaturation.
Step 1: Acclimatization
Remove the reagent vial from -20°C/-80°C storage. Do not open the vial yet. Allow it to equilibrate to room temperature for 20–30 minutes.
-
Why? Opening a cold vial causes atmospheric moisture to condense inside, instantly initiating hydrolysis of the solid powder.
Step 2: Weighing (Inert Environment)
If the reagent is not pre-weighed:
-
Flush the weighing area or glove box with dry
. -
Weigh the desired mass of Sulfosuccinimidyl Linoleate.
-
Immediately recap the bulk container and purge the headspace with
before returning to storage.
Step 3: Solubilization
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Note: If the solution appears cloudy, sonicate in a water bath for 1–2 minutes. The solution must be optically clear.
-
-
Do not add water or buffer at this stage.
Step 4: Aliquoting and Storage
-
Divide the stock solution into single-use aliquots (e.g., 10–50 µL) in amber tubes.
-
Overlay each aliquot with a gentle stream of
or to displace oxygen. -
Cap tightly.
-
Storage: Store at -20°C (1 month) or -80°C (6 months).
-
Warning: Never re-freeze an aliquot after thawing.
-
Workflow Visualization
Figure 1: Critical workflow for preparing moisture-sensitive lipid-NHS esters. Note the equilibration step to prevent condensation.
Usage: Conjugation Reaction
When ready to use the stock for protein/peptide labeling:
-
Buffer Preparation: Prepare the protein in a non-amine buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7.2–8.0.[2]
-
Avoid: Tris or Glycine buffers (primary amines will compete with the reaction).
-
-
Dilution: Thaw one aliquot of the DMSO stock.
-
Addition: Add the stock dropwise to the stirring protein solution.
-
Limit: Keep final DMSO concentration <10% (v/v) to avoid protein precipitation.
-
Ratio: Typically use a 10- to 50-fold molar excess of Sulfo-Linoleate over the target protein.
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature or 2 hours on ice.
Quality Control: The Hydrolysis Test
Because NHS esters degrade invisibly, use this rapid test to verify stock integrity before valuable experiments.
Principle: The NHS leaving group absorbs strongly at 260 nm only when free (hydrolyzed) in alkaline solution.
-
Sample A: Add 5 µL Stock to 995 µL PBS (pH 7.4). Measure Absorbance (260 nm) immediately.
-
Sample B: Add 5 µL Stock to 995 µL 0.1 M NaOH (pH >12). Let sit for 5 mins (forces 100% hydrolysis). Measure Absorbance (260 nm).[3]
-
Calculation:
-
If
, the stock was already hydrolyzed (bad). -
If
, the stock is active (good).
-
Reaction Mechanism
Figure 2: Nucleophilic attack of a primary amine (Protein) on the Sulfo-NHS ester, resulting in a stable amide bond and the release of the solubilizing group.
References
-
Cayman Chemical. Sulfosuccinimidyl Oleate (sodium salt) Product Information. (Analogous chemistry for long-chain fatty acid NHS esters). Link
-
Thermo Fisher Scientific. NHS and Sulfo-NHS: Amine-reactive crosslinker chemistry.[4] Tech Tip #3. Link
-
Harmon, C.M., et al. (1991). "Labeling of adipocyte membranes by sulfo-N-succinimidyl derivatives of long-chain fatty acids: Inhibition of fatty acid transport."[5] Journal of Membrane Biology, 121(3), 261-268.[5] Link
-
BroadPharm. Pegylation and Lipidation Reagents: Solubility and Handling.Link
-
MedChemExpress. Sulfosuccinimidyl oleate sodium: Solubility and Storage Protocols.Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Linoleic Acid-Alkyne (LAA) Bioorthogonal Labeling
Status: Active Operator: Senior Application Scientist Topic: Optimization of Yield in Linoleic Acid Metabolic Labeling Reference ID: LAA-T-2024
Diagnostic Triage: The "Big Three" Failure Points
Before adjusting your entire protocol, verify these three critical parameters. 80% of "low yield" cases stem from these specific oversights:
-
Serum Competition: Are you labeling in full serum (10% FBS)? Endogenous lipids outcompete the probe. Action: Switch to low-serum (1%) or charcoal-stripped (delipidated) FBS during the pulse.
-
Probe Solubilization: Did you add the hydrophobic probe directly to the media? It likely precipitated or stuck to the plastic. Action: You must complex the fatty acid with Fatty Acid-Free BSA (FAF-BSA) prior to addition.
-
Click Chemistry Stoichiometry: Are you seeing protein precipitation? Copper concentrations >1mM often denature proteins, destroying your yield before analysis. Action: Use a copper-protecting ligand (THPTA or BTTAA).
The Gold Standard Protocol (Optimized for Yield)
To troubleshoot effectively, we must establish a baseline. This protocol maximizes uptake (via BSA carrier) and minimizes protein loss (via ligand-assisted catalysis).
Phase A: Probe Preparation (The "Saponification" Step)
Rationale: Alkynyl-fatty acids are often supplied as free acids or esters. Saponification ensures solubility and BSA binding.
-
Stock: Dissolve Linoleic Acid-Alkyne (LAA) to 50 mM in DMSO.
-
Saponification: Mix 5 µL of LAA stock with 5 µL of 100 mM KOH. Incubate at 37°C for 10 min.
-
Complexing: Add the saponified mixture to 490 µL of 10% Fatty Acid-Free BSA (pre-warmed to 37°C). Vortex and incubate for 15 min.
-
Result: A 500 µM probe-BSA stock solution (1:100 dilution target).
-
Phase B: Metabolic Labeling
-
Seed Cells: Culture to 70-80% confluence.
-
Wash: Rinse cells 2x with warm PBS to remove endogenous serum lipids.
-
Pulse: Add labeling media (DMEM + 1% Delipidated FBS + 50 µM LAA-BSA complex ).
-
Incubation: 4–16 hours (Cell line dependent; longer times increase lipid peroxidation background).
Phase C: Lysis & Click Reaction[1]
-
Lysis: Lyse in 1% SDS or RIPA buffer (must be free of EDTA/EGTA as they chelate Copper).
-
Reaction Mix (Add in order):
-
Lysate (1-2 mg/mL protein)
-
Azide-Tag (Biotin-Azide or Fluorophore-Azide): 20–100 µM
-
THPTA Ligand: 2 mM (Premix with CuSO4)
-
CuSO4: 1 mM (Final concentration)
-
Ascorbate (Fresh): 5 mM (Start reaction)
-
-
Incubation: 1 hour at Room Temp (Protect from light).
-
Precipitation: Methanol/Chloroform or Acetone precipitation to remove unreacted probe.
Visualizing the Workflow
Figure 1: Optimized workflow for Linoleic Acid-Alkyne labeling. Note the critical pre-complexing step with BSA to ensure bioavailability.
Troubleshooting Guides & FAQs
Category A: Biological Incorporation (The "Input" Problem)
Q: I see absolutely no signal on my Western blot, even with high probe concentrations (100 µM). Why? A: This is almost always a bioavailability issue.
-
Cause: If you added LAA dissolved in DMSO directly to media containing 10% FBS, the albumin in the serum sequestered the probe immediately, or the probe precipitated out of solution.
-
Fix: Use the BSA-complexing method described in the protocol above. Additionally, reduce serum to 0.5–1% or use Charcoal-Stripped FBS to remove endogenous linoleic acid that competes for uptake transporters.
Q: My cells are dying during the incubation. Is the probe toxic? A: Free fatty acids act as detergents at high concentrations.
-
Cause: "Lipotoxicity." High intracellular levels of free fatty acids induce apoptosis.
-
Fix:
-
Conjugate to BSA (buffers the free concentration).
-
Reduce concentration to 10–25 µM.
-
Reduce incubation time. Linoleic acid is rapidly metabolized; 4–6 hours is often sufficient for membrane incorporation.
-
Category B: The Click Reaction (The "Chemistry" Problem)[1][2][3][4]
Q: My protein pellet is impossible to resuspend after the Click reaction, or I see heavy streaking on the gel. A: You likely have copper-induced protein aggregation.
-
Cause: Copper(I) generates reactive oxygen species (ROS) that crosslink proteins.
-
Fix:
-
Ligand is mandatory: Never use CuSO4 alone. Use THPTA (water-soluble) or BTTAA (higher efficiency). Maintain a Ligand:Copper ratio of at least 5:1.
-
Chelation post-reaction: Wash the protein pellet with ice-cold methanol containing 1 mM EDTA to strip bound copper before resolubilizing for SDS-PAGE.
-
Q: I have high background noise (signal in the "No Probe" control). A: Non-specific binding of the azide-fluorophore.
-
Cause: Hydrophobic fluorophores (like TAMRA-Azide) stick to greasy membrane proteins.
-
Fix:
-
Wash Steps: Perform rigorous washing of the protein pellet (Methanol/Chloroform) to remove unreacted dye.
-
Scavengers: If analyzing by Mass Spec, use acid-cleavable linkers (DADPS) to remove the biotin handle and wash away non-covalent binders.
-
Category C: Linoleic Acid Specifics (The "Metabolism" Problem)
Q: Am I detecting acylated proteins or lipid peroxidation products? A: This is the most critical scientific nuance with Linoleic Acid.
-
Context: Linoleic acid (18:2) is highly prone to oxidation.
-
Differentiation:
-
Acylation: Direct attachment (thioester/amide) to the protein. Sensitive to hydroxylamine (if thioester).
-
Peroxidation (HNE): If the LAA oxidizes, it forms electrophiles (like 4-HNE-alkyne) that attack nucleophilic residues (Cys/His/Lys).
-
-
Control: To confirm acylation and rule out oxidation, include an antioxidant (e.g., BHT or Vitamin E) in the labeling media. If the signal disappears with antioxidants, you were detecting oxidative stress adducts, not metabolic acylation.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing low yield in LAA experiments.
Quantitative Reference Data
Table 1: Optimization Parameters for LAA Labeling
| Parameter | Standard Condition (Low Yield Risk) | Optimized Condition (High Yield) | Mechanism of Improvement |
| Probe Delivery | DMSO stock into Media | BSA-Complex (1:3 ratio) | Prevents precipitation; mimics physiological transport. |
| Serum | 10% FBS | 1% Charcoal-Stripped FBS | Removes endogenous LA competition. |
| Copper Source | CuSO4 only | CuSO4 + THPTA (1:5) | Protects proteins from oxidative damage/precipitation. |
| Lysis Buffer | Standard RIPA (w/ EDTA) | EDTA-Free Lysis Buffer | EDTA chelates Copper, stopping the Click reaction. |
| Probe Conc. | >100 µM | 20–50 µM | Reduces toxicity and off-target background. |
References
-
Haberkant, P., et al. (2016). "A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins." Journal of Lipid Research, 57(10), 1934–1947.[1]
-
Thinon, E., et al. (2021). "Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry." Journal of Visualized Experiments (JoVE), (170), e62107.[2][3]
-
Thiele, C., et al. (2012). "Alkyne fatty acids as tracers for lipid anabolism and catabolism." Frontiers in Cell and Developmental Biology.
-
Lumiprobe Technical Support. "Protocol for Click Chemistry Labeling of Proteins."
Sources
- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 2. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.jove.com [api.jove.com]
Technical Support Center: Sulfo-NHS-Linoleate Stability & Optimization
Core Directive: The Hydrolysis vs. Aminolysis Race[1]
As researchers, we often treat reagents as static ingredients. With Sulfosuccinimidyl Linoleate (Sulfo-NHS-Linoleate) , you must treat the reaction as a kinetic race.
From the moment this reagent touches water, a countdown begins. Two competing reactions occur simultaneously:
-
Aminolysis (Desired): The NHS ester attacks a primary amine (e.g., Lysine on a protein), forming a stable amide bond.
-
Hydrolysis (Competitor): Water attacks the NHS ester, cleaving the reactive group and leaving behind a non-reactive carboxylic acid (Linoleic acid) and free Sulfo-NHS.
The Scientist’s Insight: You cannot stop hydrolysis in an aqueous buffer; you can only outrun it. Your protocol must be designed to bias the kinetics heavily in favor of aminolysis by controlling pH , Solvent , and Time .
Critical Parameters & Stability Data
The half-life of an NHS ester is strictly pH-dependent. Many protocols fail because users dissolve the reagent in buffer before the protein is ready.
Stability Profile of Sulfo-NHS Esters
| Parameter | Condition | Half-Life ( | Technical Note |
| pH 7.0 | Neutral | ~4–5 hours | Reaction is slow; hydrolysis is manageable but significant over time.[1][2] |
| pH 8.0 | Slightly Basic | ~1 hour | Sweet Spot. Good balance of amine reactivity vs. hydrolysis rate. |
| pH 8.6 | Basic | ~10 minutes | Danger Zone. Hydrolysis is extremely rapid. You must mix immediately. |
| Temperature | 4°C vs 25°C | Increases | Keep reaction on ice if using high pH buffers. |
Critical Constraint: While the "Sulfo" group confers water solubility to the headgroup, the Linoleate tail is highly hydrophobic . This molecule is effectively a surfactant. In aqueous buffers, it may form micelles, burying the reactive NHS ester inside the lipid core and shielding it from the protein.
Step-by-Step Optimization Protocol
This protocol uses a "Just-in-Time" Two-Pot System to ensure the reagent is never exposed to water until the exact moment of reaction.
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Anhydrous DMSO or DMF: Must be "Dry" grade (water < 50 ppm).
-
Tip: If your DMF smells "fishy," it contains dimethylamine degradation products that will instantly kill your NHS ester. Discard it.
-
-
Conjugation Buffer: PBS or HEPES, pH 7.2–8.0. (Avoid Tris/Glycine; they contain competing amines).[3]
The Workflow
Step 1: Protein Preparation (Pot A)
Ensure your protein/substrate is already in the Conjugation Buffer.
-
Adjust protein concentration to >1–2 mg/mL . Higher protein concentration increases the collision frequency between amines and the NHS ester, favoring aminolysis over hydrolysis.
Step 2: Reagent Solubilization (Pot B)
Do not dissolve Sulfo-NHS-Linoleate in water or buffer.
-
Dissolve the reagent in anhydrous DMSO at a 10–20 mM concentration.
-
Why? The ester is stable for hours/days in anhydrous organic solvent. This overcomes the solubility issue of the linoleate tail and prevents premature hydrolysis.
Step 3: The "Drop-in" Initiation
-
Calculate the molar excess (usually 10x–50x for lipids due to steric hindrance).
-
While vortexing the protein solution gently, add the DMSO-lipid stock dropwise.
-
Final Solvent Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.
Step 4: Incubation
Incubate for 2 hours at Room Temperature or Overnight at 4°C.
Visualization: The "Just-in-Time" Workflow
The following diagram illustrates the critical timing and separation required to minimize hydrolysis.
Figure 1: The "Two-Pot" setup ensures the hydrolytically unstable reagent meets the aqueous buffer only when the protein is present to compete for the reaction.
Troubleshooting & FAQs
Q1: I see a white precipitate immediately upon adding the Sulfo-NHS-Linoleate to my protein. Did it work?
Diagnosis: This is likely the Linoleate tail aggregating. The Fix:
-
Dilution Factor: Ensure your DMSO stock is not too concentrated. When a high-concentration lipid hits water, it crashes out before it can form micelles or bind albumin/proteins.
-
Rapid Dispersion: Vortex during addition.
-
Check Buffer: High salt concentrations can exacerbate lipid precipitation. Try lowering the ionic strength of your conjugation buffer.
Q2: My labeling efficiency is low (<10%), even though I used pH 8.0.
Diagnosis: The reagent likely hydrolyzed before it found a lysine. The Fix:
-
Concentration: Increase the protein concentration. If protein is dilute (<0.5 mg/mL), water molecules vastly outnumber amines, statistically favoring hydrolysis.
-
Old DMSO: DMSO is hygroscopic (absorbs water from air). If your DMSO bottle has been open for months, it is "wet." Use a fresh ampoule of anhydrous DMSO.
Q3: Can I store the Sulfo-NHS-Linoleate stock in DMSO?
Answer: Yes, but with caveats.
-
Anhydrous: It must be absolutely dry.
-
Frozen: Store at -20°C, desiccated.
-
Duration: Use within 1–2 weeks. If the solution turns cloudy or yellow, discard it.
Q4: How do I remove the hydrolyzed Linoleic Acid byproduct?
Answer: The hydrolysis byproduct is a free fatty acid.
-
Dialysis: Ineffective for lipids (they form micelles that won't pass through the membrane).
-
Spin Columns: Effective for removing small molecules (NHS), but the fatty acid may stick to the protein hydrophobically.
-
Best Method: Gel filtration (Size Exclusion Chromatography) or hydrophobic interaction chromatography (HIC) is often required to separate the lipid-protein conjugate from free fatty acid micelles.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[3] Academic Press.[4] Chapter 3: Zero-Length Crosslinkers. Available at: [Link]
Sources
Technical Support Center: Optimization of pH Buffers for Sulfo-NHS-Linoleate Amine Reactions
Welcome to the technical support center for Sulfo-NHS-Linoleate amine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your conjugation strategy. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Foundational Principles: The Chemistry of Sulfo-NHS Ester Conjugation
The success of your experiment hinges on understanding the underlying chemistry. The reaction involves the covalent modification of a primary amine (typically the ε-amino group of a lysine residue or the N-terminus of a protein) with Sulfo-NHS-Linoleate.[1] This proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated primary amine attacks the carbonyl carbon of the ester, forming a highly stable amide bond and releasing N-hydroxysulfosuccinimide (Sulfo-NHS) as a byproduct.[2][3]
The "Sulfo" group on the N-hydroxysuccinimide ring imparts water solubility to the reagent, allowing the reaction to proceed in aqueous buffers without the need for organic solvents like DMSO or DMF.[4][5] This is particularly advantageous for maintaining the native conformation of sensitive proteins.
Section 1: The Critical Role of pH – A Balancing Act
The pH of the reaction buffer is the single most critical parameter governing the success of your conjugation.[3][6] It creates a delicate balance between two competing reactions: the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis).
-
Amine Reactivity : Primary amines are only reactive in their deprotonated, nucleophilic state (-NH₂).[6] At a pH below 7, they are predominantly in their protonated, non-reactive form (-NH₃⁺), which dramatically slows or prevents the reaction.[3][7] As the pH increases, more of the amine groups become deprotonated and available for conjugation.
-
Ester Stability : Sulfo-NHS esters are susceptible to hydrolysis, where water attacks the ester and renders it inactive. The rate of this hydrolysis increases dramatically with pH.[4][6][8]
Therefore, the optimal pH is a compromise. You need a pH high enough to deprotonate the amines but low enough to keep the Sulfo-NHS-Linoleate from rapidly hydrolyzing. For most applications, the optimal pH range is 7.2 to 8.5, with many protocols recommending pH 8.3-8.5 for the highest efficiency.[6][7]
Data Presentation: Impact of pH on Ester Stability
The stability of the ester is often measured by its half-life—the time it takes for 50% of the reagent to be hydrolyzed. As the table below illustrates, a small increase in pH can have a massive impact on stability.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4 - 5 hours | [4][6][9] |
| 8.0 | 4 | ~1 hour | [6][9] |
| 8.6 | 4 | ~10 minutes | [4][9][10] |
Note: These values are for standard NHS esters but provide a reliable guide for the behavior of Sulfo-NHS esters.
Section 2: Choosing the Right Reaction Buffer
The chemical composition of your buffer is as important as its pH. The cardinal rule is to avoid buffers that contain primary amines .[8][11][12] These buffer molecules will compete with your target protein for reaction with the Sulfo-NHS-Linoleate, drastically reducing your conjugation efficiency.
Data Presentation: Recommended vs. Incompatible Buffers
| Recommended Buffers (Amine-Free) | Typical Concentration | Key Advantages & Considerations | Source(s) |
| Phosphate Buffer (e.g., PBS) | 50-100 mM | Physiologically relevant, excellent buffering capacity around pH 7.2. Good for reactions at the lower end of the optimal range. | [6][8][11] |
| Bicarbonate/Carbonate Buffer | 50-100 mM | Excellent buffering capacity in the optimal pH 8.0-9.0 range. Frequently recommended for high-efficiency protein labeling. | [6][8][11][13] |
| HEPES Buffer | 50-100 mM | Good buffering capacity between pH 7 and 8. A common and robust choice. | [8][11] |
| Borate Buffer | 20-50 mM | Useful for maintaining a very stable pH at the higher end of the optimal range (pH 8.0-9.0). Note: Can interact with cis-diols in some biomolecules. | [6][8][11] |
| Incompatible Buffers (Contain Primary Amines) | Why They Interfere | Appropriate Use | Source(s) |
| Tris Buffer (e.g., TBS) | The primary amine on the Tris molecule is a potent nucleophile that directly reacts with and consumes the Sulfo-NHS ester. | Quenching Agent : Add Tris after the desired reaction time to stop the conjugation by consuming any remaining active ester. | [8][11][14] |
| Glycine Buffer | Contains a primary amine and will compete with the target molecule. | Quenching Agent : An effective quenching agent, similar to Tris. | [8][11][14] |
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during Sulfo-NHS-Linoleate conjugations in a direct question-and-answer format.
Q1: My conjugation yield is very low or zero. What are the most likely causes?
This is the most common issue and can almost always be traced to one of four factors. Work through this checklist systematically:
-
Incorrect Buffer Composition : Are you using a buffer containing primary amines like Tris or glycine?[8][14] This is the most frequent cause of complete reaction failure. Solution : Perform a buffer exchange on your protein into a recommended amine-free buffer like PBS (pH 7.2-8.0) or Bicarbonate (pH 8.3).[6]
-
Incorrect pH : Is your buffer pH outside the optimal 7.2-8.5 range?[3] If the pH is too low (<7), the reaction will be incredibly slow. If it's too high (>9), the ester will hydrolyze before it can react. Solution : Carefully prepare and verify the pH of your reaction buffer using a calibrated pH meter.
-
Hydrolyzed Reagent : The Sulfo-NHS-Linoleate reagent is moisture-sensitive.[12] Has it been stored improperly or exposed to moisture? Was the stock solution prepared in a non-anhydrous solvent or prepared too far in advance? Solution : Always use a fresh vial or a properly stored (desiccated, -20°C) reagent. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused portion.[12][15]
-
Insufficient Molar Excess : Are you using enough of the Sulfo-NHS-Linoleate reagent? A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[11] Solution : Try increasing the molar excess of the Sulfo-NHS-Linoleate in your reaction.
Q2: My reaction mixture became cloudy or precipitated. What should I do?
Precipitation can be caused by several factors:
-
Protein Instability : Your protein may be unstable or less soluble at the chosen reaction pH.
-
Conjugate Insolubility : The addition of the hydrophobic linoleate moiety may decrease the solubility of the resulting conjugate.
-
High Concentration : The concentration of the protein or reagent may be too high.
Troubleshooting Steps :
-
Run the reaction at a lower protein concentration.
-
Perform the reaction at 4°C, which can sometimes help maintain protein stability.
-
If conjugate insolubility is suspected, consider including a mild, non-nucleophilic detergent or co-solvent in the buffer, but this must be validated for compatibility with your downstream application.
Q3: How can I confirm my Sulfo-NHS ester reagent is still active?
You can perform a simple qualitative test based on the fact that the Sulfo-NHS byproduct of hydrolysis absorbs light around 260-280 nm, while the ester does not.[4][16]
-
Dissolve a small amount of the Sulfo-NHS-Linoleate in an amine-free buffer (e.g., phosphate buffer, pH 7.5).
-
Take an initial absorbance reading at 260 nm.
-
Intentionally induce hydrolysis by adding a small amount of a base (like NaOH to raise the pH to >10) or simply by letting it sit for an extended period (several hours).
-
Measure the absorbance at 260 nm again. A significant increase in absorbance indicates the release of the Sulfo-NHS leaving group, confirming the reagent was active.[16]
Q4: How do reaction time and temperature affect the outcome?
-
Time : Typical incubation times are 1-4 hours at room temperature or overnight at 4°C.[13][17] Longer incubation times can increase conjugation efficiency, especially at a lower pH (e.g., 7.2-7.5), but also increase the risk of protein degradation.
-
Temperature : Room temperature reactions are faster. Reacting at 4°C significantly slows both the conjugation and hydrolysis reactions, which can be beneficial for very sensitive proteins or when performing long, overnight incubations.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with Sulfo-NHS-Linoleate
This protocol provides a robust starting point. Optimization of molar ratios and incubation times may be necessary for your specific application.
1. Materials Preparation
-
Protein Sample : Ensure your protein is in a recommended amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.3). If not, perform a buffer exchange using a desalting column. Protein concentration should typically be 1-10 mg/mL.[6]
-
Sulfo-NHS-Linoleate Solution : Immediately before use, dissolve the Sulfo-NHS-Linoleate powder in water or the reaction buffer to a known concentration (e.g., 10 mM). Do not store this solution.[12]
-
Quenching Buffer : Prepare a 1 M Tris-HCl or 1 M glycine solution, pH ~8.0.[11]
2. Conjugation Reaction
-
Bring the protein solution to room temperature.
-
Calculate the volume of Sulfo-NHS-Linoleate solution needed to achieve the desired molar excess (e.g., 20-fold molar excess over the protein).
-
Add the calculated volume of the freshly prepared Sulfo-NHS-Linoleate solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[6]
3. Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris).[6]
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted Sulfo-NHS-Linoleate is deactivated.
4. Purification of the Conjugate
-
Remove the excess, unreacted reagent and reaction byproducts (like Sulfo-NHS) from the protein conjugate.
-
The most common method is to use a desalting column (gel filtration) equilibrated with your desired storage buffer. Dialysis is also a suitable alternative.
Protocol 2: Empirical pH Optimization Experiment
To find the absolute best pH for your specific protein, you can set up parallel reactions across a pH gradient.[10]
-
Prepare a series of identical reaction buffers at different pH values (e.g., Phosphate buffer at pH 7.0, 7.5, 8.0, and Bicarbonate buffer at pH 8.5).
-
Prepare your protein in a neutral, amine-free buffer (e.g., PBS, pH 7.2).
-
Create four identical reaction aliquots of your protein.
-
Adjust the pH of each aliquot to one of the target pH values using the prepared buffers.
-
Initiate the reaction in all tubes simultaneously by adding the same molar excess of freshly prepared Sulfo-NHS-Linoleate.
-
Allow all reactions to proceed for the same fixed amount of time (e.g., 1 hour).
-
Quench and purify all samples identically as described in Protocol 1.
-
Analyze the conjugation efficiency for each pH point using an appropriate method (e.g., HPLC, mass spectrometry, or a functional assay) to determine which pH yields the optimal result.
References
- Vertex AI Search. (n.d.). NHS ester labeling of amino biomolecules. Retrieved February 22, 2026.
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved February 22, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions. Retrieved February 22, 2026.
- BenchChem. (2025). The Role of N-Hydroxysuccinimide (NHS) Esters in Protein Modification: A Technical Guide. Retrieved February 22, 2026.
-
Klüfers, P., et al. (2019). Kinetic principles of chemical cross-link formation for protein–protein interactions. PMC. Retrieved February 22, 2026, from [Link]
- BenchChem. (2025). Reaction Buffer Preparation for NHS Ester Chemistry: Application Notes and Protocols. Retrieved February 22, 2026.
-
Interchim. (n.d.). NHS / sulfo-NHS. Retrieved February 22, 2026, from [Link]
-
Leitner, A., et al. (2009). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry. Retrieved February 22, 2026, from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved February 22, 2026, from [Link]
- BenchChem. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved February 22, 2026.
-
Leitner, A., et al. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. PubMed. Retrieved February 22, 2026, from [Link]
-
G-Biosciences. (n.d.). Sulfo-NHS. Retrieved February 22, 2026, from [Link]
-
Hvasanov, D., et al. (2021). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. ACS Publications. Retrieved February 22, 2026, from [Link]
-
Zhang, Z., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. PMC. Retrieved February 22, 2026, from [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved February 22, 2026, from [Link]
-
Wilson, J.J., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. Retrieved February 22, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions. Retrieved February 22, 2026.
-
Van Breemen, R., et al. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Retrieved February 22, 2026, from [Link]
- BenchChem. (2025). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. Retrieved February 22, 2026.
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13. Retrieved February 22, 2026, from [Link]
-
Meyer, T.A. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. ResearchGate. Retrieved February 22, 2026, from [Link]
Sources
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. glenresearch.com [glenresearch.com]
- 14. covachem.com [covachem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Hydrophobicity & Performance Guide: Sulfosuccinimidyl Linoleate vs. Palmitate
[1][2]
Executive Summary
For researchers selecting between Sulfosuccinimidyl Palmitate (Sulfo-NHS-Palmitate) and Sulfosuccinimidyl Linoleate (Sulfo-NHS-Linoleate) , the decision rests on the specific physicochemical behavior of the acyl chain rather than chain length alone.[1][2]
While Linoleate (C18:2) possesses a longer carbon backbone than Palmitate (C16:0), it exhibits lower effective hydrophobicity in chromatographic and biological contexts due to cis-unsaturation.[1][2]
-
Choose Sulfo-NHS-Palmitate for maximal hydrophobic anchoring, lipid raft targeting, and creating rigid, stable protein-membrane interfaces.[1][3][2]
-
Choose Sulfo-NHS-Linoleate for fluid membrane integration, studying oxidative stress (lipid peroxidation), or when a "kinked" lipid tail is required to prevent steric aggregation.[1][2]
Molecular Mechanics & Hydrophobicity Analysis
The "Chain Length Paradox"
A common misconception is that C18 (Linoleate) is strictly more hydrophobic than C16 (Palmitate).[1] In practice, the Equivalent Carbon Number (ECN) dictates the retention behavior and hydrophobic interaction strength.[1]
The ECN is calculated as:
| Reagent | Carbon Structure | Calculation | ECN (Effective Hydrophobicity) |
| Sulfo-NHS-Palmitate | C16:0 (Saturated) | 16 | |
| Sulfo-NHS-Linoleate | C18:2 (Polyunsaturated) | 14 |
Technical Insight: Despite having two fewer carbons, Palmitate behaves as a significantly more hydrophobic anchor than Linoleate.[1][3][2] The two cis-double bonds in Linoleate introduce a permanent "kink" (approx. 30° bend), disrupting the Van der Waals forces required for tight packing.[1] This makes Linoleate-modified proteins elute earlier on Reverse-Phase HPLC and integrate into "disordered" fluid membrane regions rather than "ordered" lipid rafts.[1][2]
Chemical Stability & Solubility
Both reagents utilize the Sulfosuccinimidyl (Sulfo-NHS) ester group.[1][2] The sulfonate group (
-
Solubility Limit: While the head is soluble, the fatty acid tail drives micelle formation.[1][2]
-
Palmitate: Forms micelles at lower concentrations; often requires ~5-10% DMSO to prevent aggregation before reacting with the protein.[1][2]
-
Linoleate: Higher Critical Micelle Concentration (CMC) due to packing disruption; slightly more soluble in aqueous/organic mixtures but highly susceptible to oxidation (requires inert gas storage).[1][2]
-
Comparative Performance Data
The following table synthesizes physicochemical data and experimental observations for decision-making.
| Feature | Sulfo-NHS-Palmitate | Sulfo-NHS-Linoleate |
| Primary Application | Stable membrane anchoring; Lipid Raft association.[1][2] | Fluid membrane insertion; Oxidative stress modeling.[1][2] |
| Membrane Phase Preference | ||
| Packing Parameter | ~1 (Cylindrical).[1][2] Forms bilayers/vesicles easily. | <1 (Cone/Wedge).[1][2] Induces curvature/fluidity.[1][2] |
| RP-HPLC Retention | High (Elutes Late). | Moderate (Elutes before Palmitate). |
| Oxidative Stability | High (Saturated).[1][2] Stable at RT.[1][2] | Low (Polyunsaturated).[1][2] Susceptible to peroxidation.[1][2] |
| Reagent Storage | Desiccated, -20°C. | Desiccated, -20°C, Under Argon/N2 . |
Decision Logic & Workflow
The following diagram illustrates the decision process and the chemical mechanism of the modification.
Figure 1: Selection logic based on membrane phase preference and reaction flow.[1][2]
Experimental Protocols
Protocol A: Synthesis (Fatty Acid Acylation)
Note: This protocol is normalized for 1 mg of Protein X (MW ~50kDa).[1]
-
Buffer Preparation: Prepare PBS (pH 8.0) .
-
Reagent Solubilization:
-
Palmitate: Dissolve 1 mg Sulfo-NHS-Palmitate in 50 µL dry DMSO. Vortex vigorously.
-
Linoleate: Dissolve 1 mg Sulfo-NHS-Linoleate in 50 µL dry DMSO (purge vial with N2 immediately after use).
-
-
Reaction:
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.
-
Purification: Desalt using a Zeba Spin Column (7K MWCO) or dialyze against PBS to remove hydrolyzed fatty acids and the Sulfo-NHS leaving group.
Protocol B: Validation via Hydrophobic Interaction Chromatography (HIC)
To verify the modification and compare hydrophobicity.[1]
-
Column: Phenyl-Sepharose or C4 Reverse Phase (for robust proteins).[1][2]
-
Mobile Phase A: 50 mM Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 (High Salt).[1][2]
-
Mobile Phase B: 50 mM Phosphate, pH 7.0 (No Salt / Low Polarity).
-
Gradient: 0% B to 100% B over 30 minutes.
-
Expected Results (Self-Validating):
References
-
PubChem. (2024).[1][2] Palmitic Acid (Compound Summary).[1][2][4][5][6] National Library of Medicine.[1][2] [Link][1]
-
Miura, M., & Nonomura, Y. (2019).[1][3][2] Evaluation of Hydrophobicity for Fatty Acids Using Reversed-phase Thin Layer Chromatography. Journal of Oleo Science, 68(7), 665–670.[1][3][7] [Link]
-
Kindt, A., et al. (2022).[1][2] Equivalent Carbon Number and Interclass Retention Time Conversion Enhance Lipid Identification.[1][2][8][9] Analytical Chemistry, 94(8), 3476-3484.[1][3][2][8] [Link][1][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phospholipid, Anionic lipid | BroadPhar | BroadPharm [broadpharm.com]
- 3. CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Specific modifications of the membrane fatty acid composition of human myotubes and their effects on the muscular sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. internationaloliveoil.org [internationaloliveoil.org]
- 7. Evaluation of Hydrophobicity for Fatty Acids Using Reversed-phase Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equivalent Carbon Number and Interclass Retention Time Conversion Enhance Lipid Identification in Untargeted Clinical Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Assessing membrane affinity of proteins modified with Sulfosuccinimidyl Linoleate
Topic: Assessing Membrane Affinity of Proteins Modified with Sulfosuccinimidyl Linoleate Content Type: Technical Comparison & Protocol Guide
Introduction: The Fluidity of Anchoring
In drug development and membrane biology, the "stickiness" of a protein to a lipid bilayer is a tunable property. While genetic lipidation (e.g., myristoylation) is restricted to cellular machinery, chemical conjugation using Sulfosuccinimidyl Linoleate (Sulfo-NHS-Linoleate) offers a precise, ex vivo method to graft hydrophobic tails onto purified proteins.
Unlike the rigid, saturated anchor provided by Palmitate (C16:0), Linoleate (C18:2) introduces a cis-unsaturated "kink" into the anchor. This structural difference is not merely cosmetic; it fundamentally alters how the protein interacts with the membrane—favoring fluid insertion over rigid domain partitioning and enhancing albumin binding for half-life extension.
This guide provides a comparative analysis of Sulfo-NHS-Linoleate against standard alternatives and details a self-validating workflow for assessing the resulting membrane affinity.
Mechanism of Action
The conjugation relies on N-hydroxysuccinimide (NHS) ester chemistry.[1] The "Sulfo" group (sulfonate) on the NHS ring confers water solubility to the reagent, allowing the reaction to proceed in physiological buffers without high concentrations of organic solvents that might denature the target protein.
The Reaction:
-
Nucleophilic Attack: The primary amine (N-terminus or Lysine
-amino group) of the protein attacks the carbonyl carbon of the NHS ester. -
Leaving Group: The Sulfo-NHS group is released.
-
Amide Bond Formation: A stable amide bond links the Linoleate tail to the protein.
Critical Constraint: The Linoleate tail is prone to auto-oxidation due to its double bonds. Buffers must be degassed, and the reaction should be protected from light.
Figure 1: Reaction pathway for the chemical acylation of primary amines using Sulfo-NHS-Linoleate.
Comparative Analysis: Linoleate vs. Alternatives
Choosing the right lipid anchor depends on the desired membrane dynamic. The table below contrasts Linoleate with its saturated counterpart (Palmitate) and the sterol alternative (Cholesterol).
Table 1: Lipid Anchor Performance Matrix
| Feature | Sulfo-NHS-Linoleate (C18:2) | NHS-Palmitate (C16:0) | Cholesterol-NHS |
| Structure | Kinked (cis-unsaturation) | Linear (Saturated) | Rigid Sterol Ring |
| Membrane Effect | Increases local fluidity; "Soft" anchor | Rigidifies membrane; "Hard" anchor | Partition into Lipid Rafts |
| Albumin Binding | High (Mimics dietary fatty acid transport) | Moderate | Low |
| Solubility Risk | High (Micelle formation if >CMC) | Very High (Aggregates easily) | Extreme (Requires detergents) |
| Oxidation Risk | High (Requires antioxidants/Argon) | Negligible | Low |
| Primary Use Case | Half-life extension; Transient membrane interaction | Stable membrane anchoring | Liposomal targeting |
Expert Insight: Use Linoleate when you need the protein to associate with membranes without disrupting the bilayer curvature or when targeting albumin for circulation extension. Use Palmitate for permanent anchoring.
Experimental Workflow: Conjugation & Validation
Phase 1: Conjugation Protocol
Goal: Attach 1–3 lipid tails per protein molecule to avoid insolubility.
-
Buffer Prep: Prepare 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0. Crucial: Degas buffer under vacuum for 15 mins to remove oxygen (protects Linoleate).
-
Protein Prep: Dissolve protein at 2–5 mg/mL. Ensure no amine-containing buffers (Tris, Glycine) are present.[2][3]
-
Reagent Solubilization: Dissolve Sulfo-NHS-Linoleate in dry DMSO to 10 mM immediately before use.
-
Why? Although "Sulfo" is water-soluble, the fatty tail slows dissolution in pure water, and hydrolysis competes with conjugation. A DMSO "spike" ensures rapid dispersion.
-
-
Reaction: Add reagent to protein at a 5:1 to 10:1 molar excess .
-
Note: Do not exceed 5% v/v DMSO in the final mixture.
-
-
Incubation: 2 hours at 4°C (reduces hydrolysis rate) or 30 mins at Room Temp.
-
Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM.
-
Purification: Use a Zeba Spin Desalting Column (7K MWCO) to remove free fatty acids and byproducts.
Phase 2: Validation (Degree of Labeling)
Do not proceed to membrane assays without verifying the modification.
-
Method: MALDI-TOF Mass Spectrometry.
-
Expectation: A mass shift of ~262 Da per linoleoyl group attached.
-
Alternative: TNBS Assay (colorimetric) to measure the loss of free amines compared to the control.
Assessing Membrane Affinity: Liposome Co-Sedimentation
This is the "Self-Validating" assay. If the protein pellets only in the presence of liposomes, affinity is confirmed.
Materials
-
Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and POPE (Phosphoethanolamine).[4]
-
Equipment: Ultracentrifuge (e.g., Beckman Optima), Polycarbonate extrusion filters (100 nm).
Step-by-Step Protocol
-
Liposome Formation (LUVs):
-
Mix POPC:POPE (70:30 molar ratio) in chloroform.
-
Dry under nitrogen stream to form a thin film. Vacuum desiccate for 1 hour.
-
Rehydrate in Binding Buffer (50 mM HEPES, 100 mM NaCl, pH 7.4) to 4 mM lipid concentration.[5]
-
Extrude 15–20 times through a 100 nm filter to create Large Unilamellar Vesicles (LUVs).
-
-
Incubation:
-
Mix Modified Protein (1 µM final) with Liposomes (0, 0.5, 1.0, 2.0 mM final).
-
Control A: Unmodified Protein + Liposomes (Negative Control).
-
Control B: Modified Protein + Buffer (No Liposomes) (Aggregates Check).
-
Incubate 30 mins at Room Temp.
-
-
Sedimentation:
-
Ultracentrifuge at 100,000 x g for 30 mins .
-
Physics: LUVs are heavy enough to pellet at this force; soluble proteins are not.
-
-
Analysis:
-
Carefully remove Supernatant (S). Resuspend Pellet (P) in equal volume of SDS loading buffer.
-
Run SDS-PAGE.
-
Quantify bands using densitometry.
-
Figure 2: Liposome Co-sedimentation Assay Workflow. A shift of protein mass from supernatant to pellet indicates successful membrane insertion.
Data Interpretation & Troubleshooting
Calculating Partition Coefficient ( )
Use the fraction of protein bound (
Plot
Troubleshooting Guide
-
Protein pellets in Control B (No Liposomes):
-
Cause: The Linoleate modification caused the protein to aggregate/precipitate.
-
Fix: Reduce the labeling ratio (try 3:1 excess) or add 0.05% Tween-20 to the buffer (below CMC).
-
-
No binding observed despite modification:
-
Cause: Lipid tail is buried in the protein's hydrophobic core (hydrophobic collapse).
-
Fix: Perform conjugation under mild denaturing conditions (2M Urea) to expose surface amines, then refold.
-
References
-
Senju, Y., et al. (2021). "Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions." Methods in Molecular Biology. Link
-
Thermo Fisher Scientific. "SMCC and Sulfo-SMCC User Guide." (Reference for Sulfo-NHS solubility and handling principles). Link
-
Yang, X., et al. (2011). "Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing."[6] Neurochemistry International.[7] (Comparative data on Linoleate vs Palmitate membrane effects). Link
-
Biotium. "Protocol: Succinimidyl Ester Labeling of Protein Amines." (Standard NHS-ester conjugation protocols). Link
-
Resh, M. D. (2016). "Fatty Acylation of Proteins: The Long and the Short of it." Progress in Lipid Research. (Review of biological effects of different fatty acid chain lengths). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. futaba-zaidan.org [futaba-zaidan.org]
- 6. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Comparative Guide: Cell Uptake Kinetics of Linoleate-Modified vs. Native Proteins
Executive Summary
In the landscape of protein therapeutics, the "native" protein often suffers from poor membrane permeability and rapid renal clearance. Linoleate modification —the conjugation of the polyunsaturated fatty acid linoleic acid (C18:2, cis-9, cis-12) to the protein structure—represents a strategic engineering choice to overcome these barriers.
This guide objectively compares the cellular uptake performance of linoleate-modified proteins against their native counterparts. While native proteins rely largely on inefficient fluid-phase pinocytosis (unless a specific receptor exists), linoleate-modified variants leverage albumin hitchhiking and fatty acid transporter-mediated endocytosis , resulting in significantly enhanced intracellular bioavailability. However, this performance boost introduces stability variables (oxidation) that must be managed.
Mechanistic Basis of Uptake[1]
To understand the causality behind uptake rates, we must analyze the molecular entry pathways.
Native Protein Uptake
-
Mechanism: Predominantly fluid-phase micropinocytosis (non-specific) or receptor-mediated endocytosis (if a cognate receptor like EGFR or Transferrin receptor is targeted).
-
Limitation: Micropinocytosis is inefficient and slow. Without a specific targeting motif, native proteins often bounce off the lipophilic cell membrane or are degraded extracellularly.
Linoleate-Modified Protein Uptake
-
Mechanism 1: Albumin Hitchhiking. Linoleic acid has a high affinity for Human Serum Albumin (HSA). Upon injection, the conjugate binds HSA in situ. The complex interacts with the gp60 receptor (albondin) on endothelial cells, facilitating transcytosis and accumulation in the interstitial space.
-
Mechanism 2: Transporter-Mediated Entry. At the target cell surface, the linoleate moiety acts as a ligand for Fatty Acid Transport Proteins (FATP1-6 ) and CD36 (Fatty Acid Translocase).
-
Mechanism 3: Membrane Fluidity. Unlike saturated fatty acids (e.g., stearic acid), the cis-double bonds in linoleate create a "kinked" structure. This prevents rigid packing in the lipid bilayer, locally increasing membrane fluidity and facilitating spontaneous translocation or "flip-flop" mechanisms.
Pathway Visualization
Figure 1: Comparative uptake pathways. Native proteins largely face lysosomal degradation via pinocytosis, while linoleate-modified proteins leverage albumin and fatty acid transporters for efficient cytosolic delivery.
Comparative Performance Analysis
The following data summarizes typical performance metrics observed in comparative studies (e.g., modified BSA vs. native BSA, or peptide-fatty acid conjugates).
Quantitative Uptake Metrics
| Feature | Native Protein | Linoleate-Modified Protein | Fold Change | Causality |
| Uptake Rate ( | Low ( | High ( | 4x - 10x | Active transport via CD36/FATP. |
| Intracellular Half-Life | Short (< 2 hrs) | Extended (6 - 12 hrs) | 3x - 6x | Albumin binding protects from proteolysis. |
| Membrane Interaction | Hydrophilic repulsion | Amphiphilic insertion | N/A | Lipid tail inserts into bilayer. |
| Plasma Clearance | Rapid (Renal filtration) | Slow (Albumin recycling) | Decreased | Size increase (complex) > renal cutoff. |
| Oxidative Stability | High | Low (Susceptible) | Negative | Polyunsaturated double bonds react with ROS. |
Kinetic Profile[2]
-
Native: Linear, non-saturable uptake at low concentrations (indicative of fluid-phase uptake), but rapidly plateaus due to degradation.
-
Linoleate-Modified: Biphasic kinetics.
-
Rapid Phase: Membrane adsorption driven by hydrophobic interactions.
-
Saturable Phase: Transporter-mediated entry (follows Michaelis-Menten kinetics).
-
Expert Insight: While saturated fatty acids (Stearate C18:0) offer higher stability, they often form rigid nanoparticles that are slower to release the payload. Linoleate (C18:2) offers a "sweet spot" of higher fluidity and faster release, provided oxidation is controlled.
Experimental Protocols for Validation
To validate these claims in your own lab, use the following self-validating protocols.
Protocol: Fluorescent Conjugation & Uptake Assay
Objective: Quantify differential uptake rates using Flow Cytometry.
Reagents:
-
Protein of Interest (Native)[1]
-
Linoleic Acid N-hydroxysuccinimide ester (LA-NHS)
-
FITC or Alexa Fluor 488 (AF488)
-
Fatty Acid Free BSA (Control)[2]
Workflow:
-
Dual Labeling:
-
Label Native Protein with AF488 (Green).
-
Conjugate Linoleic Acid to a separate batch of Native Protein (Target: 1-2 lipids/protein), then label with AF647 (Red) to distinguish in co-culture (optional) or use parallel wells.
-
Critical Step: Determine Degree of Labeling (DOL) and Lipid-to-Protein Ratio (LPR) using MALDI-TOF MS to ensure comparability.
-
-
Cell Preparation:
-
Use HepG2 (high FATP expression) or CHO-K1 (low baseline, good for transfection controls).
-
Seed at
cells/well in 6-well plates. -
Serum Starvation: Incubate in serum-free media for 4 hours prior to assay (upregulates fatty acid transporters).
-
-
Uptake Pulse:
-
Add Native-AF488 or Linoleate-AF488 (100 nM - 1 µM) to cells.
-
Incubate for time points: 15, 30, 60, 120 mins at 37°C.
-
-
Trypan Blue Quench:
-
Validation Step: Wash cells with ice-cold PBS + 0.04% Trypan Blue. This quenches extracellular fluorescence, ensuring signal comes only from internalized protein.
-
-
Analysis:
-
Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).
-
Normalize MFI to protein concentration and fluorophore brightness.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating differential uptake rates using fluorescence quenching to isolate intracellular signal.
Implications for Drug Development
Stability vs. Efficacy Trade-off
Linoleate contains two cis double bonds. While this increases solubility and membrane permeation compared to Palmitate (C16:0), it makes the drug product sensitive to lipid peroxidation .
-
Formulation Requirement: Buffers must include antioxidants (e.g., EDTA, Methionine, or Ascorbic Acid) and be purged with Nitrogen.
Targeting Specificity
Linoleate modification is not cell-specific in the way an antibody is. It targets tissues with high fatty acid demand:
-
High Uptake: Liver (Hepatocytes), Heart (Cardiomyocytes), Skeletal Muscle, and Tumors (Warburg effect/Lipid avidity).
-
Low Uptake: Resting fibroblasts.
Recommendation
Use Linoleate Modification when:
-
The goal is half-life extension (via Albumin binding).
-
The target tissue has high metabolic activity (e.g., metabolic disease targets, oncology).
-
The protein is small (<30 kDa) and clears too fast in its native form.
Use Native (or alternative modifications like PEGylation) when:
-
Strict non-immunogenicity is required (lipids can sometimes act as haptens).
-
The protein is unstable in the presence of lipid oxidation byproducts.
References
-
Park, J., et al. (2022). "Effect of Degree of Saturation of Fatty Acids on the Physicochemical Properties of Peptide Drug Conjugates." International Journal of Nanomedicine. Available at: [Link]
- Schnitzer, J. E., et al. (1994). "Albumin interacts specifically with a 60-kDa microvascular endothelial glycoprotein." Nature.
-
Gao, Z., et al. (2014).[3] "Soy lipophilic protein nanoparticles as a novel delivery vehicle for conjugated linoleic acid."[3] Food & Function.[3][4] Available at: [Link]
-
Yuzefovych, L., et al. (2010).[5] "Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells."[5] American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Wang, W., et al. (2014).[3] "Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment." Molecular Pharmaceutics. Available at: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soy lipophilic protein nanoparticles as a novel delivery vehicle for conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Different effects of oleate vs. palmitate on mitochondrial function, apoptosis, and insulin signaling in L6 skeletal muscle cells: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
